Product packaging for 2-(4-Benzylpiperazin-1-yl)benzaldehyde(Cat. No.:CAS No. 112253-26-6)

2-(4-Benzylpiperazin-1-yl)benzaldehyde

Cat. No.: B056036
CAS No.: 112253-26-6
M. Wt: 280.4 g/mol
InChI Key: BDEPGTDKVXMYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzaldehyde moiety linked to a benzylpiperazine group, creating a multifunctional scaffold ideal for the synthesis of diverse compound libraries. Its primary research value lies in its role as a key precursor for the preparation of pharmaceutically relevant molecules, particularly through Schiff base formation via its aldehyde group, which readily reacts with primary amines to form imines. This reaction is fundamental for creating novel compounds with potential biological activity, such as receptor antagonists and enzyme inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O B056036 2-(4-Benzylpiperazin-1-yl)benzaldehyde CAS No. 112253-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEPGTDKVXMYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383971
Record name 2-(4-benzylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112253-26-6
Record name 2-(4-benzylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-benzylpiperazin-1-yl)benzaldehyde, a valuable intermediate in pharmaceutical research. This document details two primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. It includes detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in the successful laboratory preparation of this compound.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through two principal routes:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct and commonly employed method, involving the reaction of an activated aryl halide, typically 2-fluorobenzaldehyde, with N-benzylpiperazine. The electron-withdrawing aldehyde group activates the aromatic ring, facilitating nucleophilic attack by the secondary amine of the piperazine derivative.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers an alternative route, particularly when using less reactive aryl halides such as 2-chlorobenzaldehyde or 2-bromobenzaldehyde. This method is known for its broad substrate scope and functional group tolerance.

Data Presentation

The following tables summarize the key reactants, reagents, and expected outcomes for the synthesis of this compound.

Table 1: Reactants and Reagents

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Role
2-FluorobenzaldehydeImage of the chemical structure of 2-Fluorobenzaldehyde.C₇H₅FO124.11Starting Material (SNAr)
N-BenzylpiperazineImage of the chemical structure of N-Benzylpiperazine.C₁₁H₁₆N₂176.26Starting Material
2-ChlorobenzaldehydeImage of the chemical structure of 2-Chlorobenzaldehyde.C₇H₅ClO140.57Starting Material (Buchwald-Hartwig)
Potassium CarbonateK₂CO₃K₂CO₃138.21Base (SNAr)
Sodium tert-butoxideNaOtBuC₄H₉NaO96.10Base (Buchwald-Hartwig)
Palladium(II) AcetatePd(OAc)₂C₄H₆O₄Pd224.50Catalyst Precursor (Buchwald-Hartwig)
XantphosImage of the chemical structure of Xantphos.C₃₉H₃₂OP₂578.62Ligand (Buchwald-Hartwig)
Dimethylformamide (DMF)HCON(CH₃)₂C₃H₇NO73.09Solvent (SNAr)
TolueneC₇H₈C₇H₈92.14Solvent (Buchwald-Hartwig)

Table 2: Product Characterization and Expected Yield

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Expected Yield (SNAr) Appearance
This compoundImage of the chemical structure of this compound.C₁₈H₂₀N₂O280.3775-85%Pale yellow solid or oil

Table 3: Predicted Spectroscopic Data

Technique Expected Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z)
¹H NMR (400 MHz, CDCl₃)~10.2 (s, 1H, CHO), 7.8-7.2 (m, 9H, Ar-H), 3.6 (s, 2H, Ar-CH₂-N), 3.1 (t, 4H, piperazine-H), 2.6 (t, 4H, piperazine-H)
¹³C NMR (100 MHz, CDCl₃)~192 (C=O), 160 (C-N), 138-127 (Ar-C), 63 (Ar-CH₂-N), 53 (piperazine-C), 49 (piperazine-C)
Mass Spectrometry (ESI+)[M+H]⁺ = 281.16

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the reaction of 2-fluorobenzaldehyde with N-benzylpiperazine.

Materials and Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • 2-Fluorobenzaldehyde

  • N-Benzylpiperazine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-benzylpiperazine (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-fluorobenzaldehyde (1.1 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides an alternative synthesis route using a palladium catalyst.

Materials and Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • 2-Chlorobenzaldehyde or 2-Bromobenzaldehyde

  • N-Benzylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous toluene to the Schlenk tube.

  • Add N-benzylpiperazine (1.2 equiv.) followed by 2-chlorobenzaldehyde or 2-bromobenzaldehyde (1.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualizations

SNAr_Synthesis 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde K2CO3_DMF K2CO3, DMF 120-130 °C 2-Fluorobenzaldehyde->K2CO3_DMF N-Benzylpiperazine N-Benzylpiperazine N-Benzylpiperazine->K2CO3_DMF Workup Aqueous Workup & Purification K2CO3_DMF->Workup Product This compound Workup->Product

Caption: Nucleophilic Aromatic Substitution (SNAr) Synthesis Workflow.

Buchwald_Hartwig_Synthesis Aryl_Halide 2-Halo-benzaldehyde Catalyst_System Pd(OAc)2, Xantphos NaOtBu, Toluene 100-110 °C Aryl_Halide->Catalyst_System N-Benzylpiperazine N-Benzylpiperazine N-Benzylpiperazine->Catalyst_System Workup Filtration & Purification Catalyst_System->Workup Product This compound Workup->Product

Caption: Buchwald-Hartwig Amination Synthesis Workflow.

SNAr_Mechanism A Start: 2-Fluorobenzaldehyde & N-Benzylpiperazine B Nucleophilic Attack (Addition) A->B Base (K2CO3) C Meisenheimer Complex (Intermediate) B->C D Elimination of Fluoride Ion C->D Resonance Stabilized E End: Product D->E

Caption: Simplified Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx Amine, Base AmineComp Ar-Pd(II)-Amine(L) LigEx->AmineComp RedElim Reductive Elimination AmineComp->RedElim RedElim->Pd0 Catalyst Regeneration Product Product RedElim->Product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety substituted at the ortho position with a 4-benzylpiperazine group. This molecule combines the structural features of benzaldehyde, a versatile precursor in organic synthesis, and benzylpiperazine, a pharmacophore known for its diverse biological activities, including stimulant and euphoriant properties.[1] The unique arrangement of these functional groups suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and potential biological activities of this compound, based on available data and analysis of analogous structures.

Chemical and Physical Properties

Currently, detailed experimental data on the physical properties of this compound is limited in publicly accessible literature. The following table summarizes the available and predicted information.

PropertyValueSource
Molecular Formula C₁₈H₂₀N₂O--INVALID-LINK--
Molecular Weight 280.37 g/mol --INVALID-LINK--
CAS Number 865203-79-8--INVALID-LINK--
Appearance Not reported (likely a solid)Inferred
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. Limited solubility in water.Inferred from benzaldehyde and benzylpiperazine properties.

Note: The dihydrochloride salt of this compound is also commercially available (CAS: 1170029-77-2), which is expected to have higher water solubility.

Spectral Data

  • ¹H NMR: Expected signals would include aromatic protons from both the benzaldehyde and benzyl groups, a singlet for the aldehyde proton (likely downfield, ~9-10 ppm), and signals for the piperazine and benzyl methylene protons.

  • ¹³C NMR: Key signals would be the carbonyl carbon of the aldehyde (around 190 ppm), and multiple aromatic carbons.

  • IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C-N stretching vibrations.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 280.37.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of 2-fluorobenzaldehyde with 1-benzylpiperazine in the presence of a base. This method is commonly used for the synthesis of ortho-substituted benzaldehydes.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Benzylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMF, add 1-benzylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups: the aldehyde and the tertiary amines of the piperazine ring.

  • Aldehyde Group: The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel).

  • Piperazine Ring: The nitrogen atoms of the piperazine ring are basic and can be protonated to form salts. The tertiary amine is also nucleophilic.

Potential Biological and Pharmacological Activities

While no specific biological studies on this compound have been found, the benzylpiperazine moiety is a well-known pharmacophore with a range of biological activities. Benzylpiperazine (BZP) itself is a recreational drug with stimulant and euphoric effects, acting as a serotonin-dopamine releasing agent.[1]

Derivatives of benzylpiperazine have been investigated for a variety of therapeutic applications, including as ligands for sigma receptors, which are implicated in pain, neurological disorders, and cancer.[2] The presence of the benzaldehyde group offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

Hypothesized Signaling Pathway Involvement

Given the known pharmacology of benzylpiperazine derivatives, it is plausible that this compound or its derivatives could interact with monoamine transporters or sigma receptors. The diagram below illustrates a hypothetical signaling pathway that could be modulated by such a compound.

G Hypothetical Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound Compound DAT Dopamine Transporter Compound->DAT Inhibition SERT Serotonin Transporter Compound->SERT Inhibition Dopamine Dopamine DAT->Dopamine Increased Extracellular Dopamine Serotonin Serotonin SERT->Serotonin Increased Extracellular Serotonin VMAT2 Vesicular Monoamine Transporter 2 Dopamine_Vesicle Dopamine Vesicle Serotonin_Vesicle Serotonin Vesicle D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade 5HT2A_Receptor->Signaling_Cascade

Caption: Hypothetical modulation of monoamine transporters by a benzylpiperazine derivative.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound and its derivatives for further study.

G Experimental Workflow Start Start Synthesis Synthesis via Nucleophilic Aromatic Substitution Start->Synthesis Workup Aqueous Workup and Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity Biological_Screening In Vitro Biological Screening (e.g., Receptor Binding Assays) Purity->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Biological_Screening->Data_Analysis End End Data_Analysis->End

Caption: General workflow for synthesis, purification, and analysis.

Conclusion

This compound is a compound of interest at the intersection of synthetic chemistry and pharmacology. While detailed experimental data for this specific molecule is currently scarce, its structural components suggest a rich potential for derivatization and biological activity. Further research is warranted to fully characterize its physical and chemical properties, optimize its synthesis, and explore its pharmacological profile. This technical guide serves as a foundational resource for researchers interested in pursuing studies on this and related compounds.

References

An In-depth Technical Guide to the Molecular Structure of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety substituted at the ortho position with a 4-benzylpiperazin-1-yl group. This molecule belongs to the broader class of benzylpiperazine derivatives, a group of compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and available (though limited) synthesis and characterization data for this compound. Due to the scarcity of direct experimental data, information from closely related analogs is also discussed to provide a comparative context.

Molecular Structure and Identification

The molecular structure of this compound consists of three key components: a benzaldehyde ring, a piperazine ring, and a benzyl group. The piperazine ring acts as a linker between the benzaldehyde and benzyl moieties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name This compound
Molecular Formula C₁₈H₂₀N₂O
Molecular Weight 280.37 g/mol
CAS Number 1170029-77-2 (dihydrochloride)
SMILES O=Cc1ccccc1N1CCN(Cc2ccccc2)CC1
InChI InChI=1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
InChIKey CQERFSNPPGXDTA-UHFFFAOYSA-N

Note: Data for the free base form unless otherwise specified.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. The presence of aromatic rings suggests a degree of lipophilicity, while the nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and impart basicity to the molecule. The aldehyde group is a polar functional group capable of participating in various chemical reactions.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
logP 3.6
Topological Polar Surface Area (TPSA) 23.55 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 4

Predictions are based on computational models and may not reflect experimental values.

Synthesis and Characterization

General Synthetic Approach (Hypothetical)

A plausible synthetic route would involve a nucleophilic aromatic substitution reaction.

Synthesis_Workflow reagent1 2-Fluorobenzaldehyde reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 1-Benzylpiperazine reagent2->reaction product This compound reaction->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Hypothetical synthesis of this compound.

In this proposed scheme, 2-fluorobenzaldehyde would be reacted with 1-benzylpiperazine in the presence of a base, such as potassium carbonate, in a high-boiling polar aprotic solvent like dimethylformamide (DMF). The reaction would likely require heating to facilitate the displacement of the fluoride ion by the secondary amine of the piperazine.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data (NMR, IR, MS) for this compound is not currently available in public databases. However, the expected spectral characteristics can be inferred from the known spectra of its constituent functional groups and related molecules.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet)- Aromatic protons (C₆H₅ and C₆H₄): ~7.0-7.8 ppm (multiplets)- Benzyl protons (CH₂-Ph): ~3.5 ppm (singlet)- Piperazine protons (CH₂-N-CH₂): ~2.5-3.2 ppm (multiplets)
¹³C NMR - Carbonyl carbon (C=O): ~190-195 ppm- Aromatic carbons: ~115-160 ppm- Benzyl carbon (CH₂): ~63 ppm- Piperazine carbons (CH₂): ~45-55 ppm
FTIR (cm⁻¹) - C=O stretch (aldehyde): ~1700 (strong)- C-H stretch (aldehyde): ~2820 and ~2720 (weak)- Aromatic C=C stretch: ~1600-1450- C-N stretch: ~1200-1000
Mass Spec. - Molecular Ion (M⁺): m/z 280.1576

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the broader class of benzylpiperazine (BZP) derivatives is known to possess significant psychoactive properties. BZP and its analogs act as central nervous system stimulants, primarily through their interaction with dopaminergic and serotonergic systems.

The proposed mechanism of action for many BZP derivatives involves the release of dopamine and serotonin, and the inhibition of their reuptake. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant and euphoric effects.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP Benzylpiperazine Derivative DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake Dopamine_Vesicle Dopamine Vesicles DAT->Dopamine_Vesicle Reuptake Serotonin_Vesicle Serotonin Vesicles SERT->Serotonin_Vesicle Reuptake Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Serotonin Serotonin Serotonin_Vesicle->Serotonin Release D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds S_Receptor Serotonin Receptors Serotonin->S_Receptor Binds

An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Benzylpiperazin-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and outlines potential synthetic approaches and biological activities based on current scientific literature.

Core Identification

Chemical Name: this compound

While there has been some ambiguity in public databases, this guide clarifies the identification of this compound. The CAS number 865203-79-8 has been frequently misattributed to this compound; however, it is more accurately associated with 2-(4-Ethylpiperazin-1-yl)benzaldehyde. The most reliable CAS number identified for the dihydrochloride salt of this compound is 1170029-77-2 .[1][2][3] For the free base, a definitive, universally recognized CAS number remains to be firmly established across all chemical suppliers.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₈H₂₀N₂O
Molecular Weight 280.37 g/mol
CAS Number (Dihydrochloride Salt) 1170029-77-2[1][2][3]
Molecular Formula (Dihydrochloride Salt) C₁₈H₂₂Cl₂N₂O
Molecular Weight (Dihydrochloride Salt) 353.29 g/mol [1]

Physicochemical Properties

Detailed experimental data for the free base form of this compound is not extensively available in the public domain. However, based on its chemical structure and data for the dihydrochloride salt, the following properties can be predicted.

Table 2: Predicted Physicochemical Properties

PropertyValue
Topological Polar Surface Area (TPSA) 23.55 Ų[1]
logP (Predicted) 3.6649[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 4[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A common method for the synthesis of similar arylpiperazine derivatives involves the reaction of a piperazine derivative with a suitably activated aromatic ring. In this case, the synthesis could be achieved by the reaction of 1-benzylpiperazine with 2-fluorobenzaldehyde or 2-chlorobenzaldehyde under basic conditions.

Experimental Workflow: Proposed Synthesis

G reagent1 1-Benzylpiperazine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 2-Fluorobenzaldehyde reagent2->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous Workup & Extraction reaction->workup product This compound purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:
  • Reaction Setup: To a solution of 1-benzylpiperazine (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-fluorobenzaldehyde (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the benzylpiperazine moiety is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of benzylpiperazine have been investigated for their effects on the central nervous system, often interacting with dopaminergic and serotonergic pathways.

Logical Relationship: Potential Biological Interactions

G compound This compound receptor CNS Receptors (e.g., Dopamine, Serotonin) compound->receptor pathway Signaling Pathway Modulation receptor->pathway effect Potential Pharmacological Effects (e.g., Antipsychotic, Antidepressant) pathway->effect

Caption: Potential biological interaction cascade for this compound.

It is plausible that this compound could be investigated for its potential as an antipsychotic, antidepressant, or anxiolytic agent. Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to elucidate its specific pharmacological profile and mechanism of action.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. This guide has clarified its chemical identity, including the likely correct CAS number for its dihydrochloride salt (1170029-77-2). While specific experimental data remains scarce, a plausible synthetic route has been proposed. Future research should focus on the synthesis and subsequent biological evaluation of this compound to determine its pharmacological properties and potential therapeutic applications.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 2-(4-Benzylpiperazin-1-yl)benzaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates predicted data and information from analogous compounds to offer a thorough profile for research and development purposes.

Chemical Identity and Structure

This compound is a synthetic organic compound featuring a benzaldehyde moiety substituted at the ortho position with a 4-benzylpiperazin-1-yl group. Its chemical structure combines the reactive aldehyde functional group with the versatile piperazine scaffold, making it a compound of interest in medicinal chemistry and materials science.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 865203-79-8[1]
Molecular Formula C₁₈H₂₀N₂O[1]
Molecular Weight 280.37 g/mol
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O[1]
InChI Key BDEPGTDKVXMYQP-UHFFFAOYSA-N

Physical Properties

Table 2: Physical Properties

PropertyValueSource
Melting Point Data not available-
Boiling Point Data not available-
Appearance Expected to be a solid or oilBased on analogs
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is predicted.Based on analogs
logP (predicted) 3.66[2]

Chemical and Spectroscopic Characteristics

The chemical reactivity of this compound is primarily dictated by the aldehyde group, which can undergo nucleophilic addition, condensation, and oxidation reactions. The tertiary amines in the piperazine ring provide basic character and potential coordination sites.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Peaks and Characteristics
¹H NMR Aldehyde proton (CHO): ~9.8-10.2 ppm (singlet).Aromatic protons (Benzaldehyde ring): ~7.0-7.9 ppm (multiplets).Aromatic protons (Benzyl group): ~7.2-7.4 ppm (multiplet).Benzyl methylene protons (Ar-CH₂-N): ~3.5-3.7 ppm (singlet).Piperazine protons: ~2.5-3.2 ppm (multiplets).
¹³C NMR Carbonyl carbon (C=O): ~190-195 ppm.Aromatic carbons: ~115-160 ppm.Benzyl methylene carbon (Ar-CH₂-N): ~62-65 ppm.Piperazine carbons: ~45-55 ppm.
IR Spectroscopy C=O stretch (aldehyde): ~1680-1700 cm⁻¹ (strong).C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹ (weak to medium).Aromatic C=C stretch: ~1450-1600 cm⁻¹.C-N stretch: ~1100-1300 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): m/z = 280.1576.Major Fragments: Loss of the benzyl group (m/z = 91), fragmentation of the piperazine ring, and loss of CO from the aldehyde.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde and 1-benzylpiperazine.

Reaction Scheme:

2-Fluorobenzaldehyde + 1-Benzylpiperazine → this compound + HF

Detailed Methodology:

  • Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-benzylpiperazine (1.1 equivalents) and a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Reaction Reaction 2-Fluorobenzaldehyde->Reaction 1-Benzylpiperazine 1-Benzylpiperazine 1-Benzylpiperazine->Reaction K2CO3 K2CO3 K2CO3->Reaction Solvent (DMF/DMSO) Solvent (DMF/DMSO) Solvent (DMF/DMSO)->Reaction Heat (80-120 °C) Heat (80-120 °C) Heat (80-120 °C)->Reaction Work-up Work-up Reaction->Work-up Cool & Quench Purification Purification Work-up->Purification Crude Product This compound This compound Purification->this compound Pure Product

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the involvement of this compound in any signaling pathways or its detailed biological activity. However, the piperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including antipsychotics, antidepressants, and antihistamines. The benzylpiperazine moiety, in particular, has been explored for its interaction with various receptors. Therefore, it is plausible that this compound could exhibit activity in the central nervous system or other biological systems. Further research is required to elucidate its specific biological targets and mechanisms of action.

Logical_Relationship cluster_compound Compound Structure cluster_moieties Key Structural Moieties cluster_properties Potential Properties cluster_research Further Research Areas This compound This compound Benzaldehyde Benzaldehyde This compound->Benzaldehyde Benzylpiperazine Benzylpiperazine This compound->Benzylpiperazine Chemical Reactivity (Aldehyde) Chemical Reactivity (Aldehyde) Benzaldehyde->Chemical Reactivity (Aldehyde) Pharmacological Activity (Piperazine) Pharmacological Activity (Piperazine) Benzylpiperazine->Pharmacological Activity (Piperazine) Medicinal Chemistry Optimization Medicinal Chemistry Optimization Chemical Reactivity (Aldehyde)->Medicinal Chemistry Optimization Target Identification Target Identification Pharmacological Activity (Piperazine)->Target Identification Mechanism of Action Mechanism of Action Target Identification->Mechanism of Action Mechanism of Action->Medicinal Chemistry Optimization

Caption: Logical relationship of structural features to potential research areas.

Conclusion

This compound is a compound with significant potential for applications in drug discovery and organic synthesis. While direct experimental data on its physical and chemical properties are sparse, this guide provides a foundational understanding based on its structure and data from related molecules. The outlined synthetic protocol offers a practical approach for its preparation, enabling further investigation into its biological activities and potential therapeutic applications. Future research should focus on obtaining comprehensive experimental characterization and exploring its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the primary synthetic routes for producing 2-(4-Benzylpiperazin-1-yl)benzaldehyde, a key intermediate in various chemical syntheses. The focus is on the necessary starting materials, reaction mechanisms, and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through two effective and widely adopted methodologies in organic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . The choice of strategy often depends on the availability and cost of the starting materials, as well as the desired scale and purity of the final product.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is a direct and often high-yielding approach that relies on the reaction between an electron-deficient aryl ring and a nucleophile. For this specific synthesis, the starting materials are 1-benzylpiperazine, which acts as the nucleophile, and a 2-substituted benzaldehyde containing a good leaving group, typically a halogen like fluorine.

The reaction proceeds by the addition of the amine to the aromatic ring, followed by the elimination of the leaving group. The presence of an electron-withdrawing group (the aldehyde) ortho to the leaving group activates the ring towards nucleophilic attack.

Starting Materials:

  • 2-Fluorobenzaldehyde

  • 1-Benzylpiperazine

  • A base (e.g., Potassium Carbonate, K₂CO₃)

  • A polar aprotic solvent (e.g., Dimethylformamide, DMF)

A 2-Fluorobenzaldehyde C SNA_r Reaction A->C B 1-Benzylpiperazine B->C D This compound C->D C-N Bond Formation Reagents Base (K₂CO₃) Solvent (DMF) Heat (e.g., 80°C) Reagents->C

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] This method is highly versatile and offers excellent functional group tolerance, making it suitable for complex molecules.[2] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]

Starting Materials:

  • 2-Chlorobenzaldehyde or 2-Bromobenzaldehyde

  • 1-Benzylpiperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

A 2-Halobenzaldehyde (Cl, Br) C Buchwald-Hartwig Cross-Coupling A->C B 1-Benzylpiperazine B->C D This compound C->D Pd-catalyzed C-N Bond Formation Reagents Pd Catalyst Phosphine Ligand Base (NaOt-Bu) Solvent (Toluene) Reagents->C

Caption: Buchwald-Hartwig Amination Pathway.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes typical quantitative data for the synthesis of piperazine-substituted benzaldehydes via the described routes. The data for the SNAr reaction is based on a closely related synthesis of 2-fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde.[5]

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide 2-Fluorobenzaldehyde2-Chlorobenzaldehyde, 2-Bromobenzaldehyde
Amine 1-Benzylpiperazine1-Benzylpiperazine
Catalyst/Ligand Not requiredPd₂(dba)₃ / Xantphos (or similar)
Base Potassium Carbonate (K₂CO₃)Sodium tert-butoxide (NaOt-Bu)
Solvent DMFToluene or Dioxane
Temperature 80 - 130 °C[5][6]80 - 110 °C[3]
Reaction Time 4 - 24 hours[5][7]12 - 24 hours
Reported Yield 77 - 85%[5][7]Typically 70 - 95%

Experimental Protocols

Below are detailed methodologies for the key synthetic routes.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the synthesis of similar piperazine-substituted benzaldehydes.[5][7]

Workflow Diagram:

Start Combine Reactants Heat Heat Mixture (e.g., 80°C, 4-16h) Start->Heat Under N₂ Quench Quench with Water Heat->Quench Cool to RT Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify via Chromatography Dry->Purify

Caption: Experimental Workflow for SNAr Synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask purged with nitrogen, combine 2-fluorobenzaldehyde (1.0 eq), 1-benzylpiperazine (1.2 eq), and potassium carbonate (1.2 eq) in dry N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 80 °C and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: After cooling the reaction to room temperature, quench the mixture by adding water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the final product, this compound.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a representative procedure for the palladium-catalyzed synthesis.[3]

Workflow Diagram:

Start Combine Catalyst, Ligand, Base, & Aryl Halide Add Add Amine & Solvent Start->Add Under N₂/Ar Heat Heat Mixture (e.g., 100°C, 12-24h) Add->Heat Filter Cool & Filter through Celite Heat->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify via Chromatography Concentrate->Purify

Caption: Experimental Workflow for Buchwald-Hartwig Synthesis.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), sodium tert-butoxide (1.4 eq), and 2-bromobenzaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous toluene (or dioxane) to the flask, followed by the addition of 1-benzylpiperazine (1.2 eq) via syringe.

  • Heating: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filtration and Concentration: Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure this compound.

References

Unlocking Therapeutic Potential: A Technical Guide to Benzylpiperazine Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the burgeoning research applications of benzylpiperazine derivatives. Targeted at researchers, scientists, and drug development professionals, this document delves into the core scientific data, experimental methodologies, and underlying signaling pathways that position these compounds as promising candidates in oncology, neurodegenerative disease, and pain management.

Benzylpiperazine (BZP) and its derivatives represent a versatile chemical scaffold with a wide range of pharmacological activities. Initially explored for their stimulant properties, recent research has unveiled their significant potential in diverse therapeutic areas. This guide summarizes key findings, presents comparative data, and provides detailed protocols for the evaluation of benzylpiperazine derivatives in a laboratory setting.

Anticancer Applications: Inducing Apoptosis and Inhibiting Cell Proliferation

Benzylpiperazine derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis, the programmed cell death essential for tissue homeostasis and a key target in cancer therapy.

One notable area of investigation is their role as inhibitors of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Mcl-1. Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis. By binding to and inhibiting these proteins, benzylpiperazine derivatives can restore the natural apoptotic process.

A study on alepterolic acid derivatives incorporating a benzylpiperazine moiety demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. The lead compound, (3,4-dichlorobenzyl)piperazinyl alepterolic acid, induced apoptosis through the intrinsic pathway, evidenced by the increased cleavage of caspase-9 and caspase-3, and an elevated Bax/Bcl-2 ratio.

Quantitative Data: Anticancer Activity
CompoundTarget Cell LineIC50 (µM)Reference
(3,4-dichlorobenzyl)piperazinyl alepterolic acid (6p)MCF-78.31 ± 0.67
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast Cancer)1.00
Vindoline-piperazine conjugate 25HOP-92 (Non-Small Cell Lung Cancer)1.35
Quinoxalinyl–piperazine compound 30Various (Breast, Skin, Pancreas, Cervix)Not specified
Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzylpiperazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzylpiperazine derivative in complete culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The Genesis of Aroma and Reactivity: A Technical Guide to the Discovery and History of Substituted Benzaldehyde Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes, a cornerstone of organic chemistry, are aromatic aldehydes bearing additional functional groups on the benzene ring. Their discovery and the development of their synthesis have been pivotal to the advancement of synthetic chemistry, providing essential building blocks for a vast array of dyes, fragrances, pharmaceuticals, and agrochemicals. The reactivity of the aldehyde group, coupled with the electronic effects of the ring substituents, imparts a rich and varied chemical profile to these molecules, making them indispensable tools in the chemist's arsenal. This technical guide provides an in-depth exploration of the seminal discoveries, historical development of key synthetic methodologies, and the evolution of our understanding of these versatile compounds. We will delve into the foundational reactions that first made these compounds accessible, present comparative quantitative data, and detail historical experimental protocols to offer a comprehensive resource for professionals in chemical research and drug development.

Early Discoveries and the Dawn of Aromatic Chemistry

The story of substituted benzaldehydes begins with the parent compound, benzaldehyde itself. First isolated from bitter almonds in 1803 by the French pharmacist Martrès, its synthesis was later achieved by the German chemists Justus von Liebig and Friedrich Wöhler in 1832.[1][2] This early work on an aromatic aldehyde laid the groundwork for future investigations into its substituted derivatives. The latter half of the 19th century saw a burgeoning interest in aromatic chemistry, driven by the burgeoning dye industry and the quest for new therapeutic agents. It was in this context that the first substituted benzaldehydes were synthesized and characterized.

A significant milestone was the development of the Baeyer–Drewsen indigo synthesis in 1882 by Adolf von Baeyer and Viggo Drewsen.[3][4] This reaction, which uses 2-nitrobenzaldehyde and acetone to produce indigo, highlighted the industrial importance of substituted benzaldehydes from an early stage.[3] The demand for a reliable source of 2-nitrobenzaldehyde for indigo production spurred research into nitration reactions of aromatic compounds.

Simultaneously, the exploration of natural products led to the isolation and characterization of key substituted benzaldehydes. Vanillin , the primary flavor component of vanilla, was first isolated in 1858 by Nicolas-Theodore Gobley.[5] Its structure was elucidated and its first synthesis from coniferin was achieved in 1874 by Ferdinand Tiemann and Wilhelm Haarmann.[5][6] This marked a pivotal moment in the history of synthetic flavor chemistry. Another important flavor compound, p-Anisaldehyde , was discovered in 1895 by Auguste Cahours through the oxidation of anise oil.[7]

Key Historical Synthetic Methodologies

The late 19th and early 20th centuries witnessed the discovery of several named reactions that became the workhorses for the synthesis of various substituted benzaldehydes, particularly phenolic aldehydes. These methods, while foundational, often suffered from harsh conditions and low to moderate yields.

The Reimer-Tiemann Reaction (1876)

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction was the first general method for the ortho-formylation of phenols, providing a direct route to hydroxybenzaldehydes.[1][8][9][10][11] The reaction typically involves treating a phenol with chloroform in the presence of a strong base.[8][9]

Experimental Protocol (Historical Example: Synthesis of Salicylaldehyde)

A solution of phenol in aqueous sodium hydroxide is heated. Chloroform is then added dropwise with vigorous stirring, maintaining the temperature. The reaction is exothermic and requires careful control.[12] After the reaction is complete, the mixture is cooled and acidified. The resulting salicylaldehyde is then isolated, often by steam distillation, which separates the more volatile ortho-isomer from the para-isomer.[12] Historically, yields were often low, with the formation of by-products.[13]

Reaction Pathway: Reimer-Tiemann Reaction

Reimer_Tiemann Phenoxide Phenoxide Ion Carbene Dichlorocarbene (:CCl2) Phenoxide->Carbene Nucleophilic Attack CHCl3 Chloroform (CHCl3) CHCl3->Carbene - Cl⁻ Base Base (OH⁻) Base->CHCl3 - H2O Intermediate1 Dichloromethyl substituted phenoxide Carbene->Intermediate1 Intermediate2 Benzal Chloride Intermediate Intermediate1->Intermediate2 Tautomerization Salicylaldehyde Salicylaldehyde Intermediate2->Salicylaldehyde + 2OH⁻ - 2Cl⁻, -H2O Acid Acid Workup H2O H2O

Caption: Mechanism of the Reimer-Tiemann reaction for salicylaldehyde synthesis.

The Gattermann Reaction (1898-1907)

Developed by Ludwig Gattermann, this reaction initially used a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) to formylate electron-rich aromatic compounds like phenols and their ethers.[3][14][15][16] A later modification by Gattermann and Koch (the Gattermann-Koch reaction ) used carbon monoxide and HCl, but this was not applicable to phenols.[16] The use of highly toxic HCN limited its widespread use until a safer modification using zinc cyanide (Zn(CN)₂) was developed.

Experimental Protocol (Historical Example: Gattermann formylation of a phenol ether)

Anhydrous hydrogen chloride gas is passed through a mixture of the phenol ether and hydrogen cyanide in an anhydrous solvent (e.g., ether), often in the presence of a Lewis acid catalyst like aluminum chloride. The reaction mixture is stirred for several hours, typically at a low temperature. The intermediate aldimine salt that forms is then hydrolyzed with water to yield the corresponding aldehyde.

Reaction Pathway: Gattermann Reaction

Gattermann HCN HCN Electrophile Formimidoyl Chloride Complex [HC(Cl)=NH2]⁺AlCl4⁻ HCN->Electrophile HCl HCl HCl->Electrophile LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Electrophile Intermediate Aldimine Intermediate Electrophile->Intermediate Arene Electron-Rich Arene (e.g., Anisole) Arene->Electrophile Electrophilic Aromatic Substitution Aldehyde Substituted Benzaldehyde Intermediate->Aldehyde Hydrolysis H2O H2O (Hydrolysis)

Caption: Generalized mechanism of the Gattermann formylation reaction.

The Vilsmeier-Haack Reaction (1927)

Discovered by Anton Vilsmeier and Albrecht Haack, this reaction uses a phosphoryl chloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[1][6][16] The reactive electrophile, known as the Vilsmeier reagent, is a chloroiminium ion.[1] This method is generally milder than the Gattermann reaction and avoids the use of HCN.

Experimental Protocol (Historical Example: Formylation of N,N-Dimethylaniline)

Phosphoryl chloride is added slowly to an ice-cold solution of N,N-dimethylaniline in N,N-dimethylformamide. The mixture is then heated, often on a steam bath, for several hours. After cooling, the reaction mixture is poured onto crushed ice and made alkaline with a solution of sodium hydroxide. The resulting p-dimethylaminobenzaldehyde is then isolated, for example, by filtration or extraction.

Reaction Pathway: Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N⁺(CH3)2]Cl⁻ DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent IminiumSalt Iminium Salt Intermediate VilsmeierReagent->IminiumSalt Arene Electron-Rich Arene Arene->VilsmeierReagent Electrophilic Attack Aldehyde Aryl Aldehyde IminiumSalt->Aldehyde Hydrolysis H2O H2O (Workup)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

The Duff Reaction (1932-1941)

Developed by James C. Duff, this reaction is a formylation method for phenols using hexamethylenetetramine (HMTA) as the formylating agent, typically in the presence of an acid like boric acid or, in later modifications, trifluoroacetic acid.[9][17][18][19] The reaction generally shows a strong preference for ortho-formylation. Yields were historically low, often in the 15-20% range.[9]

The Sommelet Reaction (1913)

Reported by Marcel Sommelet, this reaction converts a benzyl halide to the corresponding aldehyde using hexamethylenetetramine (HMTA) followed by hydrolysis.[6][20][21] It provides a method to introduce the aldehyde group onto a pre-functionalized aromatic ring. The reaction typically gives yields in the range of 50-80%.[6]

Quantitative Data

The physical properties and reaction yields of substituted benzaldehydes vary significantly depending on the nature and position of the substituents. The following tables summarize key historical and representative quantitative data for comparison.

Table 1: Physical Properties of Selected Substituted Benzaldehydes

CompoundSubstituent(s)Molecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Benzaldehyde-C₇H₆O106.12-26179
Salicylaldehyde2-OHC₇H₆O₂122.121-2197
4-Hydroxybenzaldehyde4-OHC₇H₆O₂122.12116247
Vanillin4-OH, 3-OCH₃C₈H₈O₃152.1581-83285
p-Anisaldehyde4-OCH₃C₈H₈O₂136.15-1248
2-Nitrobenzaldehyde2-NO₂C₇H₅NO₃151.1242-44268
3-Nitrobenzaldehyde3-NO₂C₇H₅NO₃151.1258290
4-Nitrobenzaldehyde4-NO₂C₇H₅NO₃151.12106276 (subl.)
4-Chlorobenzaldehyde4-ClC₇H₅ClO140.5747.5213-214
4-Aminobenzaldehyde4-NH₂C₇H₇NO121.1470-71246

Data compiled from various historical and chemical handbook sources.[22][23][24]

Table 2: Historical Yields of Key Formylation Reactions

ReactionSubstrateProduct(s)Reported Yield (%)
Reimer-TiemannPhenolSalicylaldehyde / p-Hydroxybenzaldehyde10-40% (total aldehydes)
GattermannPhenolp-Hydroxybenzaldehyde~50-60%
GattermannAnisolep-Anisaldehyde~90%
Vilsmeier-HaackN,N-Dimethylanilinep-Dimethylaminobenzaldehyde70-80%
DuffPhenolSalicylaldehyde15-20%
Duff (modified)4-tert-Butylphenol2-Formyl-4-tert-butylphenol~65%
SommeletBenzyl ChlorideBenzaldehyde50-80%

Yields are representative of historical reports and can vary significantly with reaction conditions.[6][9][13][17][25]

Applications in Drug Development and Beyond

The historical development of synthetic routes to substituted benzaldehydes has had a profound impact on medicinal chemistry and drug development. These compounds serve as versatile intermediates for the synthesis of a wide range of pharmaceuticals. For example, 4-hydroxybenzaldehyde is a precursor to 4-hydroxyphenylglycine, an important component in the synthesis of semi-synthetic penicillins.

Vanillin, beyond its use as a flavoring agent, has been investigated for its antimicrobial, anti-inflammatory, and antioxidant properties.[13][26] Its mechanism of action against bacteria involves the disruption of the cell membrane, leading to the dissipation of ion gradients and inhibition of cellular respiration.[2]

Workflow: Antimicrobial Mechanism of Vanillin

Vanillin_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane Respiration Cellular Respiration Membrane->Respiration Inhibits IonGradient Ion Gradients (e.g., K⁺) Membrane->IonGradient Dissipates DNA DNA/Protein Leakage Membrane->DNA Causes ATP ATP Production Respiration->ATP Affects CellDeath Bacteriostasis / Cell Death ATP->CellDeath Leads to IonGradient->ATP Affects GeneExpression Gene Expression (TCA Cycle, Oxidative Phosphorylation) GeneExpression->CellDeath Contributes to Vanillin Vanillin Vanillin->Membrane Interacts with and disrupts membrane Vanillin->GeneExpression Downregulates

Caption: Vanillin's multi-target mechanism of antimicrobial action.

Conclusion

The journey from the first isolation of benzaldehyde to the sophisticated synthesis of complex substituted derivatives is a testament to the progress of organic chemistry. The foundational discoveries of the 19th and early 20th centuries, particularly the development of named reactions for aromatic formylation, unlocked a vast chemical space that continues to be explored today. For researchers, scientists, and drug development professionals, an understanding of this rich history provides context for the tools and techniques currently employed and can inspire new approaches to the synthesis and application of these vital chemical entities. The legacy of chemists like Tiemann, Gattermann, and Vilsmeier endures in the countless compounds derived from their pioneering work, impacting fields from materials science to medicine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-(4-Benzylpiperazin-1-yl)benzaldehyde and its related analogs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

The benzylpiperazine moiety is a well-established pharmacophore found in a diverse range of biologically active compounds. Its presence often imparts favorable pharmacokinetic properties and allows for versatile structural modifications to modulate activity against various biological targets. When coupled with a benzaldehyde scaffold, particularly with substitution at the 2-position, a unique chemical entity emerges with potential applications in oncology, infectious diseases, and neuroscience. This guide delves into the available scientific literature to consolidate the current understanding of this compound and its analogs.

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction. A common synthetic route involves the reaction of a suitably substituted fluorobenzaldehyde with 1-benzylpiperazine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

A general synthetic protocol is as follows:

Synthesis of 4-(Substituted-piperazin-1-yl)benzaldehyde Derivatives [1]

  • To a solution of the appropriate substituted piperazine (e.g., 1-methylpiperazine, 0.04 mol) in dimethylformamide (10 mL), add the corresponding fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde, 0.040 mol) and potassium carbonate (0.048 mol).[1]

  • Reflux the reaction mixture for 24 hours.[1]

  • After cooling, pour the mixture into ice water.[1]

  • Collect the resulting precipitate by filtration and recrystallize from a suitable solvent, such as ethanol, to yield the purified product.[1]

While a specific protocol for the 2-substituted analog was not found in the reviewed literature, the above method for the 4-substituted analog provides a strong foundational methodology. Characterization of the synthesized compounds is typically achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and purity.

Biological Activities and Quantitative Data

Benzylpiperazine derivatives have been investigated for a wide range of pharmacological activities. The data for various analogs are summarized below to provide a comparative overview.

Anticancer Activity

Numerous piperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways.

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
Benzaldehyde DerivativesHuman Lymphocytes10-50 µg/mL (Induces cytotoxicity and DNA damage)[2]
Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid HydrazoneHCT-11657.5 ± 5.0[3]
Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid HydrazonePC-1219.4 ± 2.2[3]
Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid HydrazoneHepG226.1 ± 3.5[3]
Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid HydrazoneK56248.2 ± 4.0[3]
Antimicrobial Activity

The piperazine scaffold is also a key component in many antimicrobial agents. Analogs have shown activity against a range of bacterial and fungal pathogens.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
BenzaldehydeStaphylococcus aureus≥ 1024[4]
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. epidermidis2.5 ± 2.2[5]
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. aureus2.5 ± 0.0[5]
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)MRSA6.7 ± 2.9[5]
2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq)Staphylococci (including MRSA)< 1[6]
Sigma-1 (σ1) Receptor Binding Affinity

Benzylpiperazine derivatives have been identified as potent ligands for the sigma-1 (σ1) receptor, a molecular chaperone in the endoplasmic reticulum implicated in various neurological disorders.

CompoundReceptorKi (nM)Reference
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)hσ1R1.45 ± 0.43[7]
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)σ1R1.6[8]
KSCM-5σ1R~34[9]
σ1 Receptor/μ Opioid receptor modulator 2 (compound 4x)σ1R363.7 ± 5.6[9]
Sigma-1 receptor antagonist 5 (compound 12)σ1R4.5[9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided to facilitate the evaluation of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Sigma-1 Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the sigma-1 receptor.

  • Membrane Preparation: Prepare membrane homogenates from a tissue source with high expression of sigma-1 receptors (e.g., guinea pig liver).

  • Assay Buffer: Use an appropriate buffer, such as Tris-HCl.

  • Radioligand: Utilize a radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of experiments and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Test Compounds Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial ReceptorBinding Receptor Binding Assays (e.g., σ1) Characterization->ReceptorBinding IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Ki Ki Determination ReceptorBinding->Ki SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Ki->SAR

General experimental workflow for the synthesis and evaluation of novel compounds.

apoptosis_pathway Benzylpiperazine Analog Benzylpiperazine Analog Cancer Cell Cancer Cell Benzylpiperazine Analog->Cancer Cell Signaling Cascade Signaling Cascade Cancer Cell->Signaling Cascade Pro-apoptotic Proteins Pro-apoptotic Proteins Signaling Cascade->Pro-apoptotic Proteins Activates Anti-apoptotic Proteins Anti-apoptotic Proteins Signaling Cascade->Anti-apoptotic Proteins Inhibits Caspase Activation Caspase Activation Pro-apoptotic Proteins->Caspase Activation Anti-apoptotic Proteins->Caspase Activation Inhibits Apoptosis Apoptosis Caspase Activation->Apoptosis

A simplified proposed signaling pathway for apoptosis induction by bioactive compounds.

Conclusion

The this compound scaffold and its analogs represent a promising area for further investigation in drug discovery. The available data on related compounds suggest potential for development as anticancer, antimicrobial, and neuroactive agents. This technical guide provides a consolidated resource of synthetic strategies, biological data, and experimental protocols to aid researchers in the exploration of this chemical space. Further studies are warranted to synthesize and evaluate the core compound, this compound, and to elucidate its specific mechanisms of action and structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a heterocyclic compound incorporating both a benzylpiperazine and a benzaldehyde functional group. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds, including antipsychotics, antidepressants, and anxiolytics.[1][2][3] The benzylpiperazine moiety, in particular, has been investigated for its stimulant and euphoric properties.[2] Benzaldehyde and its derivatives also exhibit a range of biological activities. This unique combination of functional groups suggests that this compound could be a valuable intermediate in the synthesis of novel therapeutic agents.

Proposed Synthesis Protocol

The proposed synthesis of this compound involves a nucleophilic aromatic substitution reaction between 1-benzylpiperazine and 2-fluorobenzaldehyde.

Reaction Scheme:

Materials and Reagents
  • 1-Benzylpiperazine (C₁₁H₁₆N₂)

  • 2-Fluorobenzaldehyde (C₇H₅FO)[4]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR tubes

  • Mass spectrometer

  • FT-IR spectrometer

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-benzylpiperazine (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagent: While stirring, add 2-fluorobenzaldehyde (1.0 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation and Characterization: Collect the fractions containing the desired product (as indicated by TLC) and evaporate the solvent to yield this compound as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Data Presentation

Physical and Chemical Properties (Predicted)
PropertyValue
Molecular FormulaC₁₈H₂₀N₂O
Molecular Weight280.37 g/mol
AppearanceOff-white to yellow solid or oil
SolubilitySoluble in DMSO, Chloroform, Methanol
Spectroscopic Data (Expected)
TechniqueExpected Features
¹H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), Aldehyde proton (singlet, ~9.8-10.2 ppm), Benzyl protons (singlet, ~3.5-3.7 ppm), Piperazine protons (multiplets, ~2.5-3.2 ppm)
¹³C NMR Aldehyde carbon (~190 ppm), Aromatic carbons (~115-160 ppm), Benzyl carbon (~63 ppm), Piperazine carbons (~50-55 ppm)
Mass Spec (ESI-MS) [M+H]⁺ at m/z 281.16
FT-IR (cm⁻¹) ~1680-1700 (C=O stretch of aldehyde), ~2800-3000 (C-H stretch), ~1580-1600 (C=C aromatic stretch)

Safety and Handling

  • 1-Benzylpiperazine: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]

  • 2-Fluorobenzaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.[4][6][7][8] Handle in a fume hood away from ignition sources. Wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. A possible reproductive toxin. Handle with care in a fume hood.

  • This compound: The toxicological properties of the final compound have not been fully investigated. It should be handled with caution, assuming it may be harmful. Standard laboratory safety procedures should be followed.

Potential Applications and Biological Significance

Derivatives of benzylpiperazine are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors.[9][10] Piperazine-containing compounds have a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.[1][11]

Given its structure, this compound could serve as a key intermediate for the synthesis of novel compounds targeting:

  • CNS Disorders: Modification of the aldehyde group could lead to the development of novel antipsychotic, antidepressant, or anxiolytic agents.

  • Antimicrobial Agents: The benzaldehyde moiety can be converted into various heterocyclic systems known for their antimicrobial properties.

  • Anticancer Drugs: The piperazine scaffold is present in several approved anticancer drugs.[1] Further elaboration of this molecule could yield new anticancer candidates.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: 1-Benzylpiperazine 2-Fluorobenzaldehyde K2CO3, DMF reaction Reaction (80-100 °C, 4-6h) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: This compound purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Hypothetical Signaling Pathway Involvement

signaling_pathway compound 2-(4-Benzylpiperazin-1-yl) benzaldehyde Derivative receptor GPCR (e.g., 5-HT or Dopamine Receptor) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Caption: Hypothetical modulation of a G-protein coupled receptor signaling pathway.

References

Application Notes and Protocols for 2-(4-Benzylpiperazin-1-yl)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a versatile bifunctional organic molecule containing a reactive aldehyde group and a sterically hindered tertiary amine embedded within a piperazine ring. While specific documented applications in the peer-reviewed literature are not abundant, its structural motifs suggest significant potential as a key building block in the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds and in multicomponent reactions. The ortho-positioning of the bulky benzylpiperazine group can introduce unique steric and electronic effects, influencing reaction pathways and potentially leading to novel molecular architectures.

This document provides detailed application notes and hypothetical, yet plausible, experimental protocols for the use of this compound in several key areas of organic synthesis. The protocols are based on well-established, analogous reactions reported in the literature for structurally similar compounds.

Synthesis of this compound

The most direct and plausible method for the synthesis of the title compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (such as fluorine) from the ortho-position of benzaldehyde by 1-benzylpiperazine. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.

dot

Synthesis_of_Target_Compound Reactant1 2-Fluorobenzaldehyde Product This compound Reactant1->Product DMF, 80 °C Reactant2 1-Benzylpiperazine Reactant2->Product Base K₂CO₃ Base->Product

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally related piperazinyl benzaldehydes.[1]

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Benzylpiperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-benzylpiperazine (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 2-fluorobenzaldehyde (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactant/ProductMolecular WeightMolar eq.AmountYield (%)
2-Fluorobenzaldehyde124.11 g/mol 1.01.24 g-
1-Benzylpiperazine176.26 g/mol 1.22.12 g-
K₂CO₃138.21 g/mol 1.52.07 g-
Product 280.37 g/mol -(Hypothetical) ~70-85

Application in Multicomponent Reactions: The Ugi Reaction

The aldehyde functionality of this compound makes it an ideal candidate for multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR). The Ugi reaction is a powerful tool for the rapid generation of molecular diversity, producing peptide-like α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2][3] The sterically demanding ortho-substituent in the title compound could influence the stereochemical outcome of the reaction and provide access to unique chemical space.

dot

Ugi_Reaction_Workflow Aldehyde This compound Imine Imine Formation Aldehyde->Imine Amine Primary Amine (e.g., Aniline) Amine->Imine Acid Carboxylic Acid (e.g., Acetic Acid) Ugi_Product α-Acylamino Amide Product Acid->Ugi_Product + Carboxylate Isocyanide Isocyanide (e.g., tert-Butyl isocyanide) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium + Isocyanide Imine->Nitrilium Nitrilium->Ugi_Product

Caption: Proposed Ugi four-component reaction workflow.

Experimental Protocol: Ugi Four-Component Reaction

Materials:

  • This compound

  • Aniline

  • Acetic Acid

  • tert-Butyl isocyanide

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and aniline (1.0 equivalent) in methanol.

  • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Add acetic acid (1.0 equivalent) to the reaction mixture.

  • Finally, add tert-butyl isocyanide (1.0 equivalent) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue can be purified by recrystallization or column chromatography to yield the desired α-acylamino amide product.

ComponentMolecular WeightMolar eq.AmountYield (%)
Aldehyde280.37 g/mol 1.0280 mg-
Aniline93.13 g/mol 1.093 mg-
Acetic Acid60.05 g/mol 1.060 mg-
tert-Butyl isocyanide83.13 g/mol 1.083 mg-
Product 516.68 g/mol -(Hypothetical) ~60-80

Application in Heterocyclic Synthesis: Quinazoline Derivatives

The ortho-disposed aldehyde and piperazine nitrogen atoms in this compound make it a suitable precursor for the synthesis of fused heterocyclic systems, such as quinazolines. Quinazolines are a class of compounds with a wide range of biological activities. A plausible route involves the reaction of the title compound with an amine source, such as ammonium acetate, followed by oxidative cyclization.

dot

Quinazoline_Synthesis Start_Mat This compound Intermediate Dihydroquinazoline Intermediate Start_Mat->Intermediate Reaction with Amine Amine_Source NH₄OAc Amine_Source->Intermediate Oxidant Oxidant (e.g., I₂ or Air) Product Quinazoline Derivative Oxidant->Product Intermediate->Product Oxidation

Caption: Proposed synthesis of a quinazoline derivative.

Experimental Protocol: Synthesis of a Quinazoline Derivative

This protocol is conceptualized based on general methods for quinazoline synthesis from ortho-amino benzaldehydes.[4]

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Iodine (I₂)

  • Ethanol (EtOH)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 equivalent) in ethanol.

  • Add ammonium acetate (5.0 equivalents) to the solution.

  • Add a catalytic amount of iodine (0.2 equivalents).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired quinazoline derivative.

ComponentMolecular WeightMolar eq.AmountYield (%)
Aldehyde280.37 g/mol 1.0280 mg-
NH₄OAc77.08 g/mol 5.0385 mg-
Iodine253.81 g/mol 0.251 mg-
Product (Hypothetical) -(Hypothetical) ~50-70

Conclusion

This compound represents a promising, yet underexplored, building block in synthetic organic chemistry. Its unique combination of a reactive aldehyde and a sterically demanding piperazine moiety at the ortho position opens up possibilities for the synthesis of novel and complex molecular architectures. The provided hypothetical protocols for its synthesis and application in Ugi reactions and quinazoline formation serve as a foundational guide for researchers looking to exploit the synthetic potential of this compound in drug discovery and materials science. Further investigation into its reactivity and applications is highly encouraged.

References

Application Notes and Protocols for 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a versatile bifunctional molecule poised to serve as a valuable intermediate in the synthesis of a wide array of chemical entities, particularly in the realm of drug discovery and materials science. Its unique structure, incorporating a reactive aldehyde group and a nucleophilic benzylpiperazine moiety, offers a gateway to diverse molecular scaffolds. The aldehyde functionality allows for the construction of various heterocyclic systems and the introduction of diverse substituents through condensation, reductive amination, and oxidation reactions. The benzylpiperazine portion, a common pharmacophore, can be further functionalized or can itself impart desirable pharmacokinetic or pharmacodynamic properties to the final compounds.

These application notes provide an overview of the potential uses of this compound as a chemical intermediate, complete with detailed experimental protocols for key transformations and illustrative data.

Synthetic Applications

The strategic placement of the aldehyde and benzylpiperazine groups on the benzaldehyde ring system opens up numerous possibilities for synthetic transformations.

Synthesis of Schiff Bases and Subsequent Heterocycles

The aldehyde group can readily react with primary amines to form Schiff bases (imines), which are versatile intermediates for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinazolines, and benzodiazepines. These scaffolds are prevalent in many biologically active molecules.

Reductive Amination

Reductive amination of the aldehyde with primary or secondary amines provides a straightforward method for synthesizing more complex substituted benzylpiperazine derivatives. This reaction is a cornerstone of medicinal chemistry for building libraries of potential drug candidates.

Wittig and Related Reactions

The aldehyde is susceptible to olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds, enabling the synthesis of stilbene-like structures and other conjugated systems.

Oxidation and Reduction

The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to another set of functionalized derivatives for further elaboration.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives from this compound

This protocol describes a general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reductive Amination to Synthesize N-Substituted Benzylamines

This protocol outlines the synthesis of N-substituted benzylamine derivatives via reductive amination.

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (if using STAB)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the amine (1.2 eq).

  • If using STAB, add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.

  • Slowly add the reducing agent (STAB, 1.5 eq) in portions.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation

The following tables provide illustrative quantitative data for reactions involving intermediates structurally similar to this compound, as direct data is not available in the literature. These tables are intended to provide researchers with expected yields and reaction parameters.

Table 1: Illustrative Yields for Schiff Base Synthesis

EntryAmineSolventCatalystReaction Time (h)Yield (%)
1AnilineEthanolAcetic Acid385-95
24-FluoroanilineMethanolNone480-90
32-AminopyridineToluenep-TSA675-85

Table 2: Illustrative Yields for Reductive Amination

EntryAmineReducing AgentSolventReaction Time (h)Yield (%)
1MorpholineNaBH(OAc)₃DCE1270-85
2PiperidineNaBH₃CNMethanol1665-80
3BenzylamineNaBH(OAc)₃DCM1275-90

Visualizations

The following diagrams illustrate the synthetic utility of this compound.

Synthesis_of_Schiff_Base This compound This compound SchiffBase Schiff Base Intermediate This compound->SchiffBase + R-NH2 - H2O PrimaryAmine R-NH2 Heterocycle Heterocyclic Product (e.g., Benzimidazole) SchiffBase->Heterocycle Cyclization Reductive_Amination_Workflow cluster_workflow Reductive Amination Protocol Start Mix Aldehyde and Amine ImineFormation Stir for Imine Formation (1-2h) Start->ImineFormation AddReductant Add Reducing Agent ImineFormation->AddReductant Reaction Stir Overnight AddReductant->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification End Final Product Purification->End Potential_Derivatives Intermediate This compound CarboxylicAcid Carboxylic Acid Derivative Intermediate->CarboxylicAcid Oxidation Alcohol Alcohol Derivative Intermediate->Alcohol Reduction Amine Amine Derivative Intermediate->Amine Reductive Amination Stilbene Stilbene Analog Intermediate->Stilbene Wittig Reaction

Application Notes and Protocols for the Analytical Determination of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-(4-benzylpiperazin-1-yl)benzaldehyde. Due to the limited availability of specific validated methods for this compound in peer-reviewed literature, the following protocols are based on established analytical methodologies for structurally related compounds, including benzaldehyde and various benzylpiperazine derivatives.[1][2][3][4][5][6][7][8] These methods are intended to serve as a starting point for in-house validation and development.

Overview of Analytical Techniques

The detection and quantification of this compound can be achieved using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine quantification in bulk materials and pharmaceutical formulations.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high separation efficiency and structural confirmation, making it ideal for identifying the analyte and its potential impurities, especially in complex matrices.[2][3][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, making it the preferred method for trace-level quantification in biological samples or for stability studies where low-level degradation products are expected.[5][6]

Hypothetical Synthesis Pathway

A potential synthetic route to this compound is via a nucleophilic aromatic substitution reaction between 1-benzylpiperazine and 2-fluorobenzaldehyde. This reaction is a common method for the synthesis of related N-arylpiperazine derivatives.[9][10]

Synthesis_Pathway BP 1-Benzylpiperazine reaction K2CO3, DMSO Reflux BP->reaction Target Target reaction->Target plus plus plus->BP

Caption: Hypothetical synthesis of this compound.

Application Note: HPLC-UV Method

Introduction

This application note describes a reversed-phase HPLC method with UV detection for the quantification of this compound. The method is designed to be stability-indicating and can be adapted for the analysis of bulk drug substances and finished pharmaceutical products.

Experimental Protocol

3.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% A (Acetonitrile)% B (0.1% Formic Acid)
0.03070
15.08020
20.08020
22.03070
30.03070

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL to construct a calibration curve.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table summarizes expected performance characteristics.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from placebo or degradation products

HPLC Workflow Diagram

HPLC_Workflow hplc HPLC System Setup (C18 Column, Gradient Elution) inject Inject Sample (10 µL) hplc->inject detect UV Detection at 254 nm inject->detect data Data Acquisition and Processing (Peak Integration, Calibration Curve) detect->data report Quantification and Reporting data->report

Caption: General workflow for HPLC-UV analysis.

Application Note: GC-MS Method

Introduction

This protocol outlines a GC-MS method for the identification and quantification of this compound. This technique is particularly useful for impurity profiling and for samples that are amenable to volatilization.

Experimental Protocol

4.2.1. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

4.2.2. Predicted Mass Spectra and SIM Ions

The molecular weight of this compound is 280.36 g/mol . Key predicted fragments for identification and SIM mode are:

  • m/z 91: Tropylium ion (from benzyl group).

  • m/z 175: Fragment corresponding to the benzylpiperazine moiety.

  • m/z 205: Loss of the phenyl group from the benzaldehyde.

  • m/z 279: [M-H]+

  • m/z 280: Molecular ion [M]+.

4.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of the reference standard in 10 mL of methanol or ethyl acetate.

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards in the range of 0.5-50 µg/mL.

  • Sample Preparation: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is recommended for accurate quantification.

Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.998
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 5.0%
Accuracy (% Recovery) 95.0 - 105.0%

GC-MS Workflow Diagram

GCMS_Workflow gc GC System Setup (DB-5ms Column, Temp Program) inject Inject Sample gc->inject ms MS Detection (EI, Full Scan/SIM) inject->ms data Data Acquisition and Analysis (Mass Spectra Library Match, Peak Integration) ms->data report Identification & Quantification data->report

Caption: General workflow for GC-MS analysis.

Application Note: LC-MS/MS Method

Introduction

For high-sensitivity and high-selectivity analysis, particularly in complex biological matrices like plasma or urine, an LC-MS/MS method is recommended. This protocol uses a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

5.2.1. Instrumentation and Conditions

  • LC System: UPLC or HPLC system.

  • MS System: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: As described in the HPLC-UV method (Section 3.2.1), but using LC-MS grade solvents.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • MRM Transitions (Hypothetical):

    • Analyte: this compound

      • Precursor Ion (Q1): m/z 281.2 [M+H]+

      • Product Ion 1 (Q3 - for quantification): m/z 91.1 (tropylium ion)

      • Product Ion 2 (Q3 - for confirmation): m/z 175.1 (benzylpiperazine fragment)

    • Internal Standard (IS): A stable isotope-labeled analog (e.g., d7-benzylpiperazine derivative) would be ideal.

5.2.2. Sample Preparation (for Plasma)

  • To 100 µL of plasma, add 10 µL of IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase and inject.

Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15.0%
Accuracy (% Recovery) 85.0 - 115.0%
Matrix Effect Monitored and compensated by IS

LC-MS/MS Workflow Diagram

LCMSMS_Workflow lc LC Separation (UPLC C18 Column) msms Tandem MS Detection (ESI+, MRM Mode) lc->msms data Data Acquisition and Processing (Peak Area Ratio vs. Concentration) msms->data report Trace-Level Quantification data->report

Caption: General workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthesized data for the utilization of 2-(4-benzylpiperazin-1-yl)benzaldehyde as a key precursor in the synthesis of various medicinally relevant heterocyclic compounds, including quinazolinones and benzodiazepines. The methodologies presented are based on established multi-component reaction strategies and provide a framework for the development of novel derivatives for drug discovery and development.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic scaffolds. The presence of the aldehyde group allows for facile condensation reactions, while the benzylpiperazine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to the final compounds. This document outlines representative protocols for the synthesis of quinazolin-4(1H)-ones and 1,5-benzodiazepines, along with expected yields and reaction parameters based on analogous transformations.

Synthesis of Quinazolin-4(1H)-ones

Quinazolin-4(1H)-ones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A common and efficient method for their synthesis is the condensation of a 2-aminobenzamide with an aldehyde.

Proposed Reaction Scheme:

reactant1 This compound product 2-(2-(4-Benzylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one reactant1->product Solvent (e.g., EtOH, DMSO) Heat reactant2 2-Aminobenzamide reactant2->product catalyst Oxidizing Agent (e.g., I2, O2) catalyst->product

Caption: Proposed synthesis of a quinazolin-4(1H)-one derivative.

Experimental Protocol: Synthesis of 2-(2-(4-Benzylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one

This protocol is a representative procedure based on established methods for quinazolinone synthesis from aldehydes and 2-aminobenzamide.

Materials:

  • This compound

  • 2-Aminobenzamide

  • Ethanol (or DMSO)

  • Iodine (or another suitable oxidizing agent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add 2-aminobenzamide (1.0 mmol).

  • Add a catalytic amount of iodine (0.1 mmol).

  • The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Quantitative Data Summary (Based on Analogous Reactions)
Heterocyclic ProductReactantsCatalyst/SolventTemp. (°C)Time (h)Yield (%)
2-Aryl-quinazolin-4(1H)-oneAromatic Aldehyde, 2-AminobenzamideI₂ / EtOH784-685-95
2-Aryl-quinazolin-4(1H)-oneAromatic Aldehyde, 2-AminobenzamideO₂ / DMSO1208-1280-90

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are another important class of heterocyclic compounds with a wide range of therapeutic applications, notably as anxiolytics, anticonvulsants, and sedatives. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde or ketone.

Proposed Reaction Scheme:

reactant1 This compound product 2-(2-(4-Benzylpiperazin-1-yl)phenyl)-2,3-dihydro-1H-1,5-benzodiazepine reactant1->product Solvent (e.g., EtOH, MeOH) Heat reactant2 o-Phenylenediamine reactant2->product catalyst Catalyst (e.g., Acetic Acid, Lewis Acid) catalyst->product

Caption: Proposed synthesis of a 1,5-benzodiazepine derivative.

Experimental Protocol: Synthesis of 2-(2-(4-Benzylpiperazin-1-yl)phenyl)-2,3-dihydro-1H-1,5-benzodiazepine

This protocol is a representative procedure based on established methods for 1,5-benzodiazepine synthesis from aldehydes and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Methanol (or Ethanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in methanol (30 mL).

  • To this solution, add this compound (2.0 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux (approximately 65 °C) for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, the reaction mixture is cooled in an ice bath to facilitate precipitation.

  • The resulting solid is collected by filtration, washed with cold methanol, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Quantitative Data Summary (Based on Analogous Reactions)
Heterocyclic ProductReactantsCatalyst/SolventTemp. (°C)Time (h)Yield (%)
2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepineAromatic Aldehyde, o-PhenylenediamineAcetic Acid / MeOH653-580-92
2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepineAromatic Aldehyde, o-PhenylenediamineLewis Acid / CH₂Cl₂RT6-885-95

Logical Workflow for Heterocyclic Synthesis

The following diagram illustrates the general workflow from the starting material to the final purified heterocyclic compounds.

start Start: this compound reactants React with Amine Precursor (e.g., 2-Aminobenzamide or o-Phenylenediamine) start->reactants reaction Reaction Setup: - Solvent Selection - Catalyst Addition - Temperature Control reactants->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up: - Cooling & Precipitation - Filtration monitoring->workup Upon Completion purification Purification (Recrystallization) workup->purification characterization Characterization: - NMR - Mass Spectrometry - Melting Point purification->characterization end Final Heterocyclic Compound characterization->end

Caption: General experimental workflow for heterocyclic synthesis.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of diverse heterocyclic compounds of medicinal interest. The provided protocols, based on well-established synthetic transformations, offer a solid foundation for researchers to explore the synthesis of novel quinazolinone and benzodiazepine derivatives. The modularity of these multi-component reactions allows for the facile introduction of various substituents, enabling the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. Further optimization of reaction conditions may be required to achieve maximum yields for specific target molecules.

protocol for the purification of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the purification of this compound, a key intermediate in various synthetic applications. The protocol is designed to remove common impurities that may be present after synthesis, such as unreacted starting materials, by-products, and degradation products like the corresponding carboxylic acid. The primary purification technique described is column chromatography, supplemented by preliminary aqueous washes.

Introduction

This compound is a substituted aromatic aldehyde containing a benzylpiperazine moiety. Its purification can be challenging due to the presence of both basic (piperazine nitrogen) and reactive (aldehyde) functional groups. This protocol provides a systematic approach to achieve high purity of the target compound. The principal impurity often encountered is the corresponding benzoic acid, formed by the oxidation of the aldehyde group.[1]

Physicochemical Data

A summary of relevant physicochemical data for related compounds is presented below. This data is useful for predicting the behavior of the target compound during purification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormKey Characteristics
4-(4-Benzyl-1-piperazinyl)benzaldehydeC₁₈H₂₀N₂O280.36SolidA structurally related isomer.
2-(4-benzylpiperazin-1-yl)-4-nitrobenzaldehydeC₁₈H₁₉N₃O₃325.37Not specifiedA nitro-substituted analog.[2]
BenzaldehydeC₇H₆O106.12LiquidInsoluble in water, prone to oxidation.[3]
1-BenzylpiperazineC₁₁H₁₆N₂176.26OilA common precursor.

Experimental Protocol

This protocol is divided into two main stages: a preliminary aqueous workup to remove acidic and water-soluble impurities, followed by column chromatography for the separation of the target compound from other organic impurities.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Glass chromatography column

  • Separatory funnel

  • Beakers, Erlenmeyer flasks, and test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Preliminary Aqueous Workup
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Impurity Removal: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any benzoic acid impurity that may have formed due to oxidation of the aldehyde.[1]

  • Aqueous Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product for chromatographic purification.

Purification by Column Chromatography

Column chromatography on silica gel is an effective method for purifying aldehydes.[4][5][6]

  • TLC Analysis: Before performing column chromatography, determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation of the desired product from impurities, with a retention factor (Rf) for the product of approximately 0.25-0.35.[4]

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity.

    • Visualize the spots under a UV lamp.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., n-hexane).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product from the aqueous workup in a minimal amount of the mobile phase or a slightly more polar solvent like DCM.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the non-polar mobile phase determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the compounds from the column.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Final Purification by Recrystallization (Optional)

If the product obtained after column chromatography is a solid and requires further purification, recrystallization can be performed.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[7][8]

  • Dissolution: Dissolve the solid in the minimum amount of the hot solvent.[8]

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[8]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of the Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash_NaHCO3 Wash with Sat. NaHCO3 (aq) Dissolve->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate1 Concentrate Dry->Concentrate1 Column Column Chromatography (Silica Gel) Concentrate1->Column Pure_Fractions Combine Pure Fractions Column->Pure_Fractions Concentrate2 Concentrate Pure_Fractions->Concentrate2 Pure_Product Purified Product Concentrate2->Pure_Product Recrystallize Recrystallization (Optional) Pure_Product->Recrystallize Final_Product High Purity Product Recrystallize->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor separation on TLC/Column Inappropriate solvent system.Systematically vary the polarity of the mobile phase (hexane/ethyl acetate ratio).
Product remains on the column Product is too polar for the chosen solvent system.Increase the polarity of the mobile phase, for example, by adding a small percentage of methanol to the ethyl acetate.
Product decomposes on silica gel Aldehydes can sometimes be sensitive to acidic silica gel.Neutralize the silica gel with triethylamine before packing the column, or use neutral alumina as the stationary phase.
No crystals form during recrystallization The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Try a different solvent or a solvent mixture. Concentrate the solution further. Scratch the inside of the flask to induce nucleation.
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly.Use a lower-boiling solvent. Ensure slow cooling.

Conclusion

The protocol described provides a robust method for the purification of this compound. The combination of an initial aqueous workup to remove acidic impurities followed by column chromatography is effective for isolating the target compound with high purity. The optional recrystallization step can be employed for further polishing of the final product. Careful monitoring of the purification process by TLC is crucial for a successful outcome.

References

Application Notes and Protocols for the Spectroscopic Analysis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic characterization of 2-(4-Benzylpiperazin-1-yl)benzaldehyde using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate and reproducible data acquisition for the structural elucidation and purity assessment of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of its structural motifs and comparison with known spectroscopic values for similar compounds, including benzaldehyde, N-benzylpiperazine, and ortho-substituted aromatic systems.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2s1HAldehyde (-CHO)
~7.8-7.9d1HAr-H (ortho to CHO)
~7.5-7.6t1HAr-H (para to CHO)
~7.2-7.4m5HBenzyl Ar-H
~7.0-7.1m2HAr-H (meta to CHO)
~3.6s2HBenzyl CH
~3.1-3.2t4HPiperazine CH ₂ (adjacent to benzaldehyde ring)
~2.6-2.7t4HPiperazine CH ₂ (adjacent to benzyl group)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~192Aldehyde C =O
~160Ar-C (attached to piperazine)
~138Benzyl Ar-C (ipso)
~135Ar-C (ipso to CHO)
~134Ar-C H (para to CHO)
~129Benzyl Ar-C H
~128Benzyl Ar-C H
~127Benzyl Ar-C H
~122Ar-C H (ortho to CHO)
~120Ar-C H (meta to CHO)
~63Benzyl C H₂
~53Piperazine C H₂
~52Piperazine C H₂

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3060-3030MediumAromatic C-H stretch
~2950-2800MediumAliphatic C-H stretch (piperazine and benzyl CH₂)
~2820 and ~2720WeakAldehyde C-H stretch (Fermi doublet)
~1700-1685StrongAldehyde C=O stretch
~1600, ~1490, ~1450Medium-StrongAromatic C=C skeletal vibrations
~1280-1250StrongAryl-N stretch
~1150-1000MediumC-N stretch (piperazine)
~750StrongOrtho-disubstituted benzene C-H bend
~730 and ~695StrongMonosubstituted benzene C-H bend (benzyl)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment Ion
280[M]⁺ (Molecular Ion)
279[M-H]⁺
189[M - C₇H₇]⁺
91[C₇H₇]⁺ (Benzyl cation, likely base peak)
134[C₈H₈NO]⁺

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Materials:

  • This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vials

Protocol:

  • Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the spectrometer to the CDCl₃ lock signal.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Process the ¹H NMR spectrum: apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and assign the chemical shifts.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024-4096 scans, 2-5 second relaxation delay).

  • Process the ¹³C NMR spectrum: apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ triplet at 77.16 ppm. Assign the chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound sample (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Protocol:

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Perform a baseline correction and label the major absorption peaks.

  • Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Materials:

  • This compound sample (less than 1 mg)

  • Suitable solvent (e.g., methanol, dichloromethane)

  • Vial and micropipette

Protocol:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a volatile solvent.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Set the EI source to 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Identify the molecular ion peak ([M]⁺) and the major fragment ions.

  • Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship_Spectra_Structure cluster_spectra Spectroscopic Data H_NMR ¹H NMR (Proton Environment) Structure Structure of This compound H_NMR->Structure confirms C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure confirms IR IR (Functional Groups) IR->Structure confirms MS MS (Molecular Formula & Connectivity) MS->Structure confirms

Caption: Relationship between spectroscopic data and structural confirmation.

Application Notes and Protocols for the Derivatization of 2-(4-Benzylpiperazin-1-yl)benzaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(4-benzylpiperazin-1-yl)benzaldehyde scaffold is a versatile starting material for the synthesis of a diverse range of derivatives with significant potential in biological applications. The inherent structural features of the benzylpiperazine moiety are frequently associated with a variety of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties. The presence of a reactive aldehyde group allows for straightforward derivatization, most commonly through the formation of Schiff bases and hydrazones, to generate extensive compound libraries for biological screening.

This document provides detailed application notes on the derivatization of this compound and protocols for subsequent biological evaluation, with a focus on anticancer and antimicrobial assays.

Derivatization Strategies

The primary route for derivatizing this compound involves the condensation of its aldehyde group with a primary amine to form a Schiff base (imine) or with a hydrazine derivative to form a hydrazone. These reactions are typically high-yielding and can be performed under mild conditions.

Schiff Base Formation

The reaction of this compound with various substituted anilines or other primary amines in the presence of an acid catalyst yields the corresponding Schiff base derivatives. This approach allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's steric and electronic properties to enhance biological activity.

Hydrazone and Thiosemicarbazone Formation

Condensation of this compound with hydrazides (e.g., isonicotinic hydrazide), thiosemicarbazide, or substituted hydrazines produces hydrazone and thiosemicarbazone derivatives. These classes of compounds are well-known for their coordination chemistry with metal ions and a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Biological Activities and Potential Applications

Derivatives of the this compound scaffold have been investigated for several therapeutic applications:

  • Anticancer Activity: Piperazine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The derivatization of the benzaldehyde moiety can lead to compounds that induce apoptosis or inhibit key signaling pathways involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: Schiff bases and hydrazones are prominent classes of compounds with antibacterial and antifungal properties. Derivatives of this compound are expected to show activity against a range of pathogenic microorganisms.

Data Presentation: Biological Activity of Analogous Piperazine-Based Derivatives

While specific biological data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the biological activities of structurally related piperazine-benzaldehyde derivatives to provide a reference for expected potency.

Table 1: Anticancer Activity of Analogous Hydrazone Derivatives

Compound Class Cell Line IC50 (µM) Reference
Salicylaldehyde Hydrazones K-562 (Leukemia) 0.03 - 0.05 [1]
Salicylaldehyde Hydrazones HL-60 (Leukemia) 0.04 - 0.06 [1]
Salicylaldehyde Hydrazones MCF-7 (Breast Cancer) 0.23 [1]
2-arenoxybenzaldehyde N-acyl Hydrazones A-549 (Lung Cancer) 13.39 [2]

| 2-arenoxybenzaldehyde N-acyl Hydrazones | PC-3 (Prostate Cancer) | 9.39 |[2] |

Table 2: Antimicrobial Activity of Analogous Hydrazone Derivatives

Compound Class Microorganism MIC (µg/mL) Reference
Isonicotinic Acid Hydrazones Staphylococcus aureus 1.95 - 7.81 [3]
Isonicotinic Acid Hydrazones Bacillus subtilis 1.95 - 7.81 [3]
Lactic Acid Hydrazones Staphylococcus aureus 64 - 128 [1]
Lactic Acid Hydrazones Escherichia coli 64 - 128 [1]

| Steroidal Hydrazones | Candida albicans | 0.37 - 3.00 (mg/mL) |[2] |

Experimental Protocols

Protocol 1: General Synthesis of Schiff Base/Hydrazone Derivatives of this compound

This protocol describes a general method for the condensation reaction to form Schiff bases or hydrazones.

Materials:

  • This compound

  • Substituted aniline, hydrazine, or hydrazide (1.0-1.1 equivalents)

  • Ethanol or Methanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol or methanol in a round-bottom flask.

  • To this solution, add the substituted aniline, hydrazine, or hydrazide (1.0-1.1 equivalents).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the product can be precipitated by adding cold water.

  • Wash the collected solid with cold ethanol or water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

G cluster_synthesis Synthesis Workflow start Start: this compound reagents Reactants: - Substituted Amine/Hydrazine - Ethanol/Methanol - Glacial Acetic Acid (catalyst) start->reagents Combine reaction Reflux Reaction (2-6 hours) reagents->reaction Heat workup Work-up: - Cooling - Precipitation/Filtration reaction->workup Cool purification Purification: Recrystallization workup->purification product Final Product: Schiff Base / Hydrazone Derivative purification->product

Caption: General workflow for the synthesis of Schiff base/hydrazone derivatives.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized derivatives dissolved in DMSO (stock solution)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized derivatives dissolved in DMSO (stock solution)

  • Bacterial or fungal strains

  • 96-well plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Prepare a stock solution of the test compound and add 50 µL to the first well of each row. Perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control with a known antibiotic/antifungal agent.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound with no visible microbial growth. This can be determined visually or by measuring the optical density.

Potential Signaling Pathway Involvement

Piperazine derivatives have been reported to interfere with various signaling pathways crucial for cell survival and proliferation. A prominent target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

G cluster_pathway Potential PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC2 TSC2 Akt->TSC2 Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC1 mTORC1 TSC2->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes Derivative Piperazine Derivative Derivative->PI3K Inhibits Derivative->Akt Inhibits Derivative->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by piperazine derivatives.

Conclusion

The derivatization of this compound into Schiff bases and hydrazones represents a promising strategy for the development of novel therapeutic agents. The provided protocols offer a framework for the synthesis and biological evaluation of these compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for a 2-((4-Arylpiperazin-1-yl)methyl)phenol-Ligated Palladium Catalyst in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive research did not yield specific catalytic applications for the ligand 2-(4-benzylpiperazin-1-yl)benzaldehyde. The following application notes and protocols are based on a closely related and structurally similar N,N,O-tridentate palladium(II) complex derived from a 2-((4-arylpiperazin-1-yl)methyl)phenol ligand. This catalyst has demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry, particularly in drug development for the formation of carbon-carbon bonds.[1]

Overview of the Catalytic System

The catalytic system is based on a palladium(II) complex featuring a 2-((4-arylpiperazin-1-yl)methyl)phenol ligand. This N,N,O-tridentate ligand coordinates with the palladium center, forming a stable and highly active catalyst for Suzuki-Miyaura cross-coupling reactions. The catalyst has shown excellent performance in the coupling of various aryl halides, including challenging substrates like deactivated aryl bromides and chlorides, with a range of arylboronic acids.[1]

Key Features:

  • High Catalytic Activity: The palladium complex demonstrates remarkable efficiency at very low catalyst loadings, typically in the range of 0.01–0.05 mol%.[1]

  • Broad Substrate Scope: The catalyst is effective for a wide array of substrates, including electronically diverse aryl halides and arylboronic acids.[1]

  • Versatility: It has been successfully applied to the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals and functional materials.[1]

Data Presentation: Catalytic Performance in Suzuki-Miyaura Cross-Coupling

The following tables summarize the quantitative data on the performance of the 2-((4-arylpiperazin-1-yl)methyl)phenol-ligated palladium(II) catalyst in the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids.[1]

Table 1: Suzuki-Miyaura Coupling of 5-Iodovanillin with Various Arylboronic Acids [1]

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid98
24-Methylphenylboronic acid96
34-Methoxyphenylboronic acid95
44-Fluorophenylboronic acid94
54-Chlorophenylboronic acid92
64-Bromophenylboronic acid90
74-(Trifluoromethyl)phenylboronic acid88
8Naphthalene-2-boronic acid93

Reaction Conditions: 5-iodovanillin (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd(II) catalyst (0.05 mol%), DMF (5 mL), 120 °C, 12 h.

Table 2: Suzuki-Miyaura Coupling of 5-Bromosalicylaldehyde with Various Arylboronic Acids [1]

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid95
24-Methylphenylboronic acid94
34-Methoxyphenylboronic acid92
44-Chlorophenylboronic acid90
53,5-Dimethylphenylboronic acid93

Reaction Conditions: 5-bromosalicylaldehyde (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd(II) catalyst (0.01 mol%), DMF/H₂O (4:1, 5 mL), 100 °C, 8 h.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the ligand, the palladium(II) catalyst, and the general procedure for the Suzuki-Miyaura cross-coupling reaction.[1]

Synthesis of the 2-((4-Arylpiperazin-1-yl)methyl)phenol Ligand

This protocol describes the synthesis of the N,N,O-tridentate ligand.

Materials:

  • Arylpiperazine

  • Substituted Salicylaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted salicylaldehyde (1.0 equiv.) in methanol.

  • Add the arylpiperazine (1.0 equiv.) to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ligand.

Synthesis of the Palladium(II) Catalyst

This protocol details the preparation of the palladium(II) complex from the synthesized ligand.

Materials:

  • 2-((4-Arylpiperazin-1-yl)methyl)phenol ligand

  • Palladium(II) acetate (Pd(OAc)₂)

  • Toluene

  • Hexane

Procedure:

  • To a solution of the 2-((4-arylpiperazin-1-yl)methyl)phenol ligand (1.0 equiv.) in toluene, add palladium(II) acetate (1.0 equiv.).

  • Reflux the reaction mixture for 12 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Wash the resulting solid with hexane to remove any unreacted starting materials.

  • Dry the solid under vacuum to yield the pure palladium(II) complex.

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the general method for the palladium-catalyzed cross-coupling of aryl halides with arylboronic acids.

Materials:

  • Aryl halide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) catalyst

  • Dimethylformamide (DMF) or DMF/Water mixture

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium(II) catalyst (0.01-0.05 mol%).

  • Add the appropriate solvent (e.g., DMF or a DMF/water mixture).

  • Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the indicated time (e.g., 8-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Experimental Workflow for Catalyst Synthesis

The following diagram illustrates the workflow for the synthesis of the 2-((4-arylpiperazin-1-yl)methyl)phenol ligand and its subsequent complexation with palladium(II) acetate.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_synthesis Catalyst Synthesis start_ligand Arylpiperazine + Substituted Salicylaldehyde reaction1 Reductive Amination (NaBH4, MeOH) start_ligand->reaction1 purification1 Workup & Purification (Column Chromatography) reaction1->purification1 end_ligand 2-((4-Arylpiperazin-1-yl)methyl)phenol Ligand purification1->end_ligand start_catalyst Synthesized Ligand + Pd(OAc)2 end_ligand->start_catalyst reaction2 Complexation (Toluene, Reflux) start_catalyst->reaction2 purification2 Workup & Purification (Hexane Wash) reaction2->purification2 end_catalyst Palladium(II) Catalyst purification2->end_catalyst

Workflow for Ligand and Catalyst Synthesis.

References

HPLC and GC methods for 2-(4-Benzylpiperazin-1-yl)benzaldehyde analysis

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for robust analytical methodologies for novel synthetic compounds necessitates the development of reliable HPLC and GC methods for the analysis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde. This compound, a key intermediate in various synthetic pathways, requires accurate quantification and purity assessment to ensure the quality and consistency of downstream products in research and drug development.

This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise analytical characterization.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₀N₂O[1]
Molecular Weight280.36 g/mol [1]
AppearanceSolid[1]
CAS Number1170029-77-2 (dihydrochloride)[2][3]

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the quantification and purity analysis of this compound. The method separates the target analyte from potential impurities and degradation products.

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 70% Acetonitrile, 30% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Internal Standard Propyl paraben
Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Mix 700 mL of HPLC-grade acetonitrile with 300 mL of HPLC-grade water. Degas the solution for 15 minutes using a sonicator or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare a solution of the sample containing this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the standard solution to determine the retention time and peak area of this compound.

  • Inject 10 µL of the sample solution.

  • Record the chromatograms and integrate the peak areas.

3. Data Analysis:

  • The purity of the sample can be calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the analyte by the total area of all peaks in the chromatogram and multiplying by 100.[4]

Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solution E Inject Standard B->E C Prepare Sample Solution F Inject Sample C->F D->E E->F G Record Chromatograms F->G H Integrate Peaks G->H I Calculate Purity H->I

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC) Method

This GC method is suitable for the analysis of volatile and semi-volatile impurities in this compound. Given the relatively high molecular weight and potential for thermal degradation, a robust method with careful temperature programming is essential.

Instrumentation and Chromatographic Conditions
ParameterCondition
GC System Agilent 8890 GC System or equivalent
Column HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C
Experimental Protocol

1. Reagent and Sample Preparation:

  • Solvent: Use HPLC-grade dichloromethane or another suitable volatile solvent.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare a solution of the sample containing this compound in dichloromethane at a concentration of approximately 1 mg/mL.

2. GC Analysis:

  • Set up the GC instrument with the specified conditions.

  • Inject 1 µL of the solvent blank to ensure no interfering peaks are present.

  • Inject 1 µL of the standard solution to determine the retention time of the main component.

  • Inject 1 µL of the sample solution.

  • Record the chromatograms.

3. Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to the main component. The area normalization method can be used for purity assessment.

Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.998
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

GC Experimental Workflow

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing A_gc Prepare Standard Solution E_gc Inject Standard A_gc->E_gc B_gc Prepare Sample Solution F_gc Inject Sample B_gc->F_gc C_gc Set GC Conditions D_gc Inject Solvent Blank C_gc->D_gc D_gc->E_gc E_gc->F_gc G_gc Record Chromatograms F_gc->G_gc H_gc Identify & Quantify Impurities G_gc->H_gc

Caption: GC analysis workflow for this compound.

Potential Impurities

During the synthesis and storage of this compound, several impurities may arise. Potential impurities could include starting materials, by-products, and degradation products. For instance, benzaldehyde itself can oxidize to benzoic acid or be reduced to benzyl alcohol.[5] The synthesis of similar piperazine derivatives can also lead to related impurities.[6][7]

Conclusion

The HPLC and GC methods detailed in these application notes provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for purity assessment and quantification of the main component, while the GC method is effective for identifying and quantifying volatile and semi-volatile impurities. Proper validation of these methods should be performed in the respective laboratory to ensure suitability for their intended use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

A: Low or no yield in the synthesis of this compound can stem from several factors related to the chosen synthetic route, reagent quality, or reaction conditions. The two primary methods for this synthesis are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

For Nucleophilic Aromatic Substitution (SNAr) using an activated aryl halide (e.g., 2-fluorobenzaldehyde or 2-chlorobenzaldehyde):

  • Poor Activation of the Aryl Halide: The reactivity of the aryl halide is critical. Fluorine is the best leaving group for SNAr, followed by chlorine. Ensure you are using a sufficiently activated substrate. The ortho-aldehyde group provides some activation, but electron-withdrawing groups elsewhere on the ring can enhance reactivity.

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.

  • Inappropriate Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are typically used to facilitate SNAr reactions. These solvents help to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

  • Base Incompatibility: A base is required to neutralize the hydrogen halide formed during the reaction. Common bases include K2CO3, Cs2CO3, or a tertiary amine like triethylamine or DIPEA. Ensure the base is strong enough to drive the reaction but not so strong as to cause unwanted side reactions with the aldehyde.

  • Moisture Contamination: Water can compete with the amine nucleophile and lead to the formation of 2-hydroxybenzaldehyde as a byproduct. Ensure all reagents and solvents are anhydrous.

For Buchwald-Hartwig Amination using an aryl halide (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde):

  • Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its activity can be compromised by:

    • Oxidation: The active Pd(0) species can be oxidized by air. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Handle them accordingly.

    • Inappropriate Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. For sterically hindered substrates like 2-substituted benzaldehydes, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often required to promote the reaction.[1]

  • Suboptimal Base: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K3PO4) are commonly used. The choice of base can significantly impact the reaction rate and yield.[1]

  • Incorrect Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically employed. The choice of solvent can influence the solubility of the catalyst and reagents.

  • Low Reaction Temperature: While some modern catalyst systems operate at lower temperatures, many Buchwald-Hartwig reactions require heating (typically 80-110 °C) to proceed efficiently.[2]

Issue 2: Formation of Significant Side Products

Q: I've obtained my desired product, but the reaction mixture contains significant impurities. What are these side products and how can I minimize their formation?

A: The formation of side products is a common challenge. The nature of these impurities depends on the reaction conditions and the chosen synthetic route.

  • Hydrodehalogenation: In Buchwald-Hartwig amination, a common side reaction is the reduction of the aryl halide to the corresponding arene (benzaldehyde in this case). This can be minimized by using an appropriate ligand that favors reductive elimination over competing pathways.[3]

  • Self-Condensation of 2-aminobenzaldehyde: If the reaction conditions are harsh or if the product is exposed to acidic or basic conditions for extended periods, the newly formed amino group can react with the aldehyde functionality of another molecule, leading to aldol-type condensation products. This is particularly a concern with ortho-aminobenzaldehydes, which are known to be unstable and can self-condense.[4] To mitigate this, it is advisable to work up the reaction promptly and purify the product under neutral conditions.

  • Formation of 2-hydroxybenzaldehyde: In SNAr reactions, residual moisture can lead to the formation of 2-hydroxybenzaldehyde as a byproduct. Using anhydrous reagents and solvents is crucial.

  • Over-benzylation of Piperazine: If the starting material, 1-benzylpiperazine, is not pure and contains piperazine, dibenzylation can occur, leading to the formation of 1,4-dibenzylpiperazine. Ensure the purity of the starting amine.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: SNAr or Buchwald-Hartwig amination?

A1: The choice of synthetic route depends on the available starting materials and the desired scale of the reaction.

  • SNAr is often preferred for large-scale synthesis due to its lower cost (no palladium catalyst or expensive ligands). However, it requires an activated aryl halide (e.g., 2-fluorobenzaldehyde) and may necessitate harsher reaction conditions (higher temperatures).

  • Buchwald-Hartwig amination is a more versatile and generally higher-yielding method that can be used with a wider range of aryl halides (chlorides, bromides, iodides).[5][6] It typically proceeds under milder conditions but involves more expensive reagents (palladium catalyst and phosphine ligands).[5][6]

Q2: What is the best leaving group for the aryl halide in each of these reactions?

A2:

  • For SNAr , the reactivity order is F > Cl > Br > I. Therefore, 2-fluorobenzaldehyde is the most reactive substrate.

  • For Buchwald-Hartwig amination , the reactivity order is typically I > Br > Cl. However, with modern catalyst systems, even less reactive aryl chlorides can be used effectively.

Q3: How can I effectively purify the final product?

A3: Purification of this compound can typically be achieved by flash column chromatography on silica gel. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is often effective.[7] Given that the product contains a basic piperazine nitrogen, it may stick to the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 1%), can be added to the eluent. Alternatively, the product can be crystallized from a suitable solvent system.

Q4: Can I use a different base for the Buchwald-Hartwig reaction?

A4: Yes, the choice of base is critical and can be optimized. While strong bases like NaOt-Bu are common, weaker bases like K3PO4 or Cs2CO3 can be used, especially if the starting materials are sensitive to strong bases.[1] The optimal base will depend on the specific substrate and catalyst system.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for SNAr and Buchwald-Hartwig Amination

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide 2-Fluorobenzaldehyde or 2-Chlorobenzaldehyde2-Chlorobenzaldehyde or 2-Bromobenzaldehyde
Amine 1-Benzylpiperazine1-Benzylpiperazine
Catalyst NonePalladium pre-catalyst (e.g., Pd2(dba)3)
Ligand NonePhosphine ligand (e.g., XPhos, RuPhos)
Base K2CO3, Cs2CO3NaOt-Bu, K3PO4
Solvent DMSO, DMFToluene, Dioxane
Temperature 100-150 °C80-110 °C
Typical Yield 60-80%75-95%

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield (SNAr) Poor leaving groupUse 2-fluorobenzaldehyde.
Low temperatureIncrease reaction temperature.
Inappropriate solventUse a polar aprotic solvent (DMSO, DMF).
Low Yield (Buchwald-Hartwig) Catalyst deactivationEnsure inert atmosphere; use fresh catalyst/ligand.
Suboptimal ligandScreen bulky, electron-rich phosphine ligands.
Incorrect baseOptimize base (e.g., NaOt-Bu, K3PO4).
Side Product Formation HydrodehalogenationOptimize ligand choice.
Self-condensationMinimize reaction time; purify under neutral conditions.
2-hydroxybenzaldehydeUse anhydrous reagents and solvents.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a similar synthesis of 4-(4-methylpiperazin-1-yl)benzaldehyde.[8]

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Benzylpiperazine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), 1-benzylpiperazine (1.2 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This is a general protocol based on established methods for Buchwald-Hartwig amination.[2]

Materials:

  • 2-Chlorobenzaldehyde

  • 1-Benzylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add 2-chlorobenzaldehyde (1.0 eq), 1-benzylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (e.g., 2 mol%), and XPhos (e.g., 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient, potentially with 1% triethylamine).

Visualizations

SNAr_Pathway cluster_conditions Reactants 2-Fluorobenzaldehyde + 1-Benzylpiperazine Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Product This compound Meisenheimer->Product Loss of F- Byproduct HF + Base-H+

Caption: Reaction pathway for the SNAr synthesis.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Amine Amido Amido Complex AmineCoord->Amido - H-X, + Base Amido->Pd0 Reductive Elimination Product Product Amido->Product ArylHalide 2-Cl-Benzaldehyde Amine 1-Benzylpiperazine Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield Issue CheckRoute Identify Synthesis Route Start->CheckRoute SNAr S_NAr Troubleshooting CheckRoute->SNAr S_NAr BH Buchwald-Hartwig Troubleshooting CheckRoute->BH Buchwald-Hartwig CheckReagents Check Reagent Purity & Anhydrous Conditions SNAr->CheckReagents OptimizeCatalyst Optimize Catalyst System (Ligand, Base) BH->OptimizeCatalyst OptimizeTemp Optimize Temperature CheckReagents->OptimizeTemp CheckSideRxns Analyze for Side Products OptimizeTemp->CheckSideRxns OptimizeCatalyst->CheckSideRxns CheckSideRxns->Start Persistent Low Yield Purification Optimize Purification CheckSideRxns->Purification Impure Product Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

overcoming solubility issues with 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(4-Benzylpiperazin-1-yl)benzaldehyde during their experiments.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving this compound for reactions or bioassays. The following guide provides a systematic approach to address these issues.

Initial Assessment and Common Solvents

The molecular structure of this compound, with its aromatic rings and piperazine moiety, suggests it is a largely non-polar molecule with some capacity for hydrogen bonding. This indicates that it will likely be more soluble in organic solvents than in aqueous solutions.

Recommended Initial Solvent Screening:

A systematic approach to solvent selection is crucial. The following table summarizes recommended solvents for initial solubility testing, categorized by polarity.

Solvent ClassRecommended SolventsExpected Solubility
Aprotic Polar Dimethyl sulfoxide (DMSO)High solubility is often observed in DMSO, making it a good starting point for creating stock solutions.[1]
Dimethylformamide (DMF)Similar to DMSO, DMF is a powerful solvent for many organic compounds and is likely to dissolve the target molecule effectively.[1]
Chlorinated Dichloromethane (DCM)Good solubility is expected due to the non-polar nature of the benzyl and benzaldehyde groups.[1]
ChloroformSimilar to DCM, chloroform is a common solvent for organic synthesis and should be effective.
Ethers Tetrahydrofuran (THF)Moderate to good solubility is anticipated.
Diethyl etherLikely to show lower solubility compared to THF but can be used for purification by precipitation.
Alcohols EthanolModerate solubility may be achieved, potentially aided by gentle heating.[1]
MethanolSimilar to ethanol, it can be a useful solvent, particularly for reactions where a protic solvent is required.
Hydrocarbons TolueneMay show some solubility, especially at elevated temperatures.[1]
HexaneExpected to have low to negligible solubility; primarily useful as an anti-solvent for precipitation or crystallization.[1]
Aqueous WaterInsoluble. Benzaldehyde itself is insoluble in water.[2]
Experimental Protocol: Systematic Solubility Testing

This protocol provides a standardized method for determining the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of solvents (see table above)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Glass vials with caps

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into individual, labeled vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding vial.

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Observation: Allow the vial to stand at room temperature for 15-30 minutes and visually inspect for dissolution.

  • Heating (Optional): If the compound is not fully dissolved, gently warm the vial in a water bath (e.g., to 40-50 °C) and vortex again. Observe if solubility improves.

  • Centrifugation: For samples that appear dissolved, centrifuge at a high speed for 5-10 minutes to pellet any undissolved microparticles.

  • Categorization: Classify the solubility as:

    • Freely Soluble: Dissolves completely at room temperature.

    • Soluble: Dissolves completely with gentle heating.

    • Sparingly Soluble: Partial dissolution is observed.

    • Insoluble: No visible dissolution.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges.

G cluster_0 Solubility Troubleshooting Workflow Start Start: Undissolved Compound SolventScreen Systematic Solvent Screening (DCM, DMF, DMSO, etc.) Start->SolventScreen Heat Apply Gentle Heat (e.g., 40-50 °C) SolventScreen->Heat If still insoluble Alternative Alternative Strategies (e.g., Ball Milling) SolventScreen->Alternative For solvent-free reactions Success Success: Compound Dissolved SolventScreen->Success If soluble Cosolvent Use a Co-solvent System (e.g., DMSO/Water) Heat->Cosolvent If solubility is limited Salt Consider Salt Formation (e.g., Dihydrochloride Salt) Heat->Salt For aqueous applications Cosolvent->Success Salt->Success Alternative->Success

Caption: A workflow diagram for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my reaction solvent. What should I do first?

A1: The first step is to perform a systematic solvent screening as detailed in the protocol above. Start with a small amount of your compound and test its solubility in a range of common organic solvents like DCM, DMF, and DMSO.[1] Often, a different solvent or a co-solvent mixture can resolve the issue.

Q2: I need to use this compound in an aqueous buffer for a biological assay, but it's insoluble in water. How can I address this?

A2: For aqueous applications, dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution is a common practice. This stock solution can then be added dropwise to the aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells. Alternatively, consider using the dihydrochloride salt form of the compound, which is expected to have higher aqueous solubility.[3]

Q3: Can I heat the mixture to dissolve the compound?

A3: Yes, gentle heating can often increase the solubility of a compound. However, be cautious and ensure that the compound is stable at the temperature you are using. Monitor for any signs of degradation, such as a color change. For many organic compounds, heating to 40-50 °C is a safe starting point.

Q4: What are co-solvents and how can they help?

A4: A co-solvent is a mixture of two or more solvents used to increase the solubility of a solute. For example, if your compound is soluble in DMSO but needs to be in a partially aqueous solution, you can dissolve it in DMSO first and then gradually add water to the desired final concentration. This can sometimes keep the compound in solution where it would otherwise precipitate.

Q5: Are there any alternative methods if solvent-based approaches fail?

A5: For synthetic reactions, solvent-free techniques like ball milling can be an effective way to overcome solubility issues.[4] This method involves the mechanical mixing of solid reactants, which can promote reactions that are difficult to perform in solution due to poor solubility.[4]

Signaling Pathway and Experimental Workflow Diagrams

While this compound is a synthetic building block and not typically associated with a specific signaling pathway, the following diagram illustrates a general experimental workflow where its solubility is a key consideration.

G cluster_1 General Experimental Workflow Start Start: this compound Solubilization Solubilization (Select appropriate solvent) Start->Solubilization Reaction Chemical Reaction (e.g., Condensation, Reduction) Solubilization->Reaction Workup Reaction Work-up (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis Product Final Product Analysis->Product

Caption: A general workflow for a chemical synthesis involving the title compound.

References

Technical Support Center: Synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the nucleophilic aromatic substitution (SNAr) reaction between 2-fluorobenzaldehyde and 1-benzylpiperazine. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Q2: What are the primary potential side reactions in this synthesis?

A2: The primary side reactions include the formation of disubstituted byproducts if the starting aryl halide is not pure, oxidation of the benzaldehyde group to a carboxylic acid, and potential N-debenzylation under harsh conditions. Contamination of the 1-benzylpiperazine starting material with piperazine can also lead to the formation of undesired bis-arylated piperazine species.

Q3: How can I purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexanes is a common starting point. Recrystallization from a suitable solvent system, such as ethanol/water, may also be effective for obtaining highly pure material.

Q4: My reaction is not proceeding to completion. What are some potential reasons?

A4: Incomplete reactions can be due to several factors:

  • Insufficient reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

  • Ineffective base: The choice of base is crucial for deprotonating the piperazine nitrogen, increasing its nucleophilicity. A weak base may not be sufficient.

  • Poor quality reagents: Impurities in the starting materials or solvent can inhibit the reaction.

  • Atmospheric moisture: Water can react with the base and affect the reaction environment.

Q5: The isolated product shows signs of degradation. What could be the cause?

A5: The benzaldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding benzoic acid derivative. This can be exacerbated by exposure to air, light, or certain impurities over extended periods. It is advisable to store the product under an inert atmosphere and in the dark.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of side products. 3. Product loss during workup or purification.1. Increase reaction temperature or time. Use a stronger base (e.g., K₂CO₃, Cs₂CO₃). 2. Optimize reaction conditions to minimize side reactions (see below). Ensure high purity of starting materials. 3. Perform careful extraction and purification. Minimize the number of transfer steps.
Presence of an Impurity with a Higher Molecular Weight 1. Formation of a bis-arylated piperazine byproduct due to contamination with piperazine. 2. Dimerization or oligomerization of the starting materials or product.1. Use pure 1-benzylpiperazine. 2. Lower the reaction concentration. Ensure efficient stirring to avoid localized high concentrations of reactants.
Presence of an Acidic Impurity Oxidation of the benzaldehyde group to a carboxylic acid.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Use freshly distilled or high-purity 2-fluorobenzaldehyde. 3. During workup, a mild basic wash (e.g., with aqueous sodium bicarbonate solution) can help remove the acidic impurity.
Difficulty in Removing Starting Materials 1. Incomplete reaction. 2. Inappropriate purification method.1. Drive the reaction to completion by extending the reaction time or increasing the temperature. 2. Optimize the column chromatography conditions (e.g., eluent polarity, column length).

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added 1-benzylpiperazine (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • The reaction mixture is heated to 80-120 °C and stirred under an inert atmosphere for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde This compound This compound 2-Fluorobenzaldehyde->this compound Base, Heat 1-Benzylpiperazine 1-Benzylpiperazine 1-Benzylpiperazine->this compound

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Reactants 2-Fluorobenzaldehyde + 1-Benzylpiperazine Product Desired Product Reactants->Product SNAr Oxidation Oxidation of Aldehyde Reactants->Oxidation [O] Disubstitution Disubstitution (if piperazine is present) Reactants->Disubstitution Debenzylation N-Debenzylation (harsh conditions) Product->Debenzylation

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Reaction Issue Identified Check_Completion Is the reaction incomplete? Start->Check_Completion Check_Purity Are there unexpected impurities? Check_Completion->Check_Purity No Increase_Temp_Time Increase temperature/time or use a stronger base Check_Completion->Increase_Temp_Time Yes Analyze_Impurity Characterize impurity (LC-MS, NMR) Check_Purity->Analyze_Impurity Yes Check_Reagents Verify reagent purity Increase_Temp_Time->Check_Reagents Solution Problem Resolved Check_Reagents->Solution Optimize_Purification Optimize purification method Analyze_Impurity->Optimize_Purification Optimize_Purification->Solution

Caption: A workflow for troubleshooting common synthesis issues.

purification challenges of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-(4-Benzylpiperazin-1-yl)benzaldehyde. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities include unreacted 2-fluorobenzaldehyde or 2-chlorobenzaldehyde, unreacted 1-benzylpiperazine, and the over-oxidation product, 2-(4-benzylpiperazin-1-yl)benzoic acid. Benzaldehyde derivatives can be susceptible to oxidation, which is a common source of impurities.[1][2]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of impurities. For solid products, recrystallization is often a good first choice for removing small amounts of impurities.[3] If the compound is an oil or contains multiple, similarly soluble impurities, column chromatography is generally more effective for achieving high purity.[4][5]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an essential technique for monitoring purification. It helps in selecting the appropriate solvent system for column chromatography and in analyzing the purity of fractions collected.[4] For quantitative analysis of impurities, methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[1][6]

Q4: The compound appears to be degrading during purification. What can I do to prevent this?

A4: Aldehydes can be sensitive to air oxidation, especially when heated for extended periods. To minimize degradation, consider using degassed solvents, maintaining an inert atmosphere (e.g., with nitrogen or argon) during heating steps, and avoiding unnecessarily high temperatures.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. Select a solvent in which the compound is highly soluble when hot but sparingly soluble when cold. Perform small-scale solubility tests with various solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.[3]
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in the mother liquor upon cooling, reducing the yield.[7]
Crystallization is incomplete. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[3]
Premature crystallization during hot filtration. Pre-warm the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely, which traps impurities.
Issue 2: Persistent Impurities After Column Chromatography
Possible Cause Troubleshooting Step
Poor separation of spots on TLC. The chosen eluent (mobile phase) is not optimal. The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35 on the TLC plate for good separation.[5] Experiment with different solvent polarities (e.g., varying the ratio of ethyl acetate in hexane).
Column was overloaded. The amount of crude material is too high for the amount of stationary phase (silica gel). A general rule is a 1:20 to 1:100 ratio of crude compound to silica gel by weight, depending on the difficulty of separation.
Fractions were collected improperly. Collect smaller fractions and analyze each one by TLC to avoid combining pure fractions with impure ones.
Co-eluting impurities. If an impurity has a very similar polarity to the product, it may co-elute. Consider using a different solvent system or a different stationary phase (e.g., alumina). In some cases, a second purification step like recrystallization may be necessary.
Issue 3: Oiling Out During Recrystallization

"Oiling out" occurs when the compound comes out of solution as a liquid instead of forming solid crystals.

G A Crude Product B Perform TLC Analysis A->B C Single Major Spot? B->C D Multiple Spots? B->D E Recrystallization C->E Yes F Column Chromatography D->F Yes H Analyze Purity (TLC, NMR, etc.) E->H F->H G Pure Product H->G Purity OK I Impure H->I Purity Not OK I->F Repurify

References

stability and degradation of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(4-Benzylpiperazin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For the dihydrochloride salt form, storage at 2-8°C, sealed in a dry environment, is advised.[3] Exposure to air and light should be minimized.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which contains a benzaldehyde moiety and a benzylpiperazine group, two primary degradation pathways are likely:

  • Oxidation of the Aldehyde: The benzaldehyde group is susceptible to oxidation, which can occur slowly in the presence of air.[4] This process would convert the aldehyde to the corresponding benzoic acid derivative, 2-(4-benzylpiperazin-1-yl)benzoic acid. Exposure to light can also promote the degradation of benzaldehyde-containing compounds.[5]

  • Degradation of the Benzyl Group: While generally more stable, the benzyl group could be susceptible to cleavage under certain stress conditions, such as strong acid or base hydrolysis at elevated temperatures, or photolytic conditions.

Q3: My sample of this compound has turned yellow. Is it still usable?

A3: A yellow discoloration may indicate degradation. Benzaldehyde itself can turn yellow upon keeping, which is often associated with oxidation.[4] It is recommended to verify the purity of the discolored sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the sample should be discarded.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.[6] Since the piperazine nucleus itself lacks a strong chromophore, derivatization might be necessary to enhance UV activity for detecting certain degradation products.[7] The method should be validated to ensure it can separate the intact compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound in solution.

Possible Cause Troubleshooting Step
Oxidative Degradation Prepare solutions fresh and use them promptly. Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen. Store solutions in tightly sealed vials with minimal headspace.
Photodegradation Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[5] Avoid exposure to direct sunlight or strong laboratory lighting.
pH Instability Evaluate the stability of the compound in different buffers to determine the optimal pH range for your experiments. The piperazine moiety may be susceptible to pH changes.
Solvent Reactivity Ensure the chosen solvent is inert and of high purity. Some solvents may contain impurities that can react with the aldehyde group.

Issue 2: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation in Assay Medium Assess the stability of this compound in the specific assay medium under the experimental conditions (e.g., temperature, incubation time). Use a stability-indicating HPLC method to quantify the amount of intact compound remaining over time.
Formation of Active Degradants Characterize any major degradation products formed during the experiment, as they may have their own biological activity that could interfere with the results.
Precipitation of the Compound Check the solubility of the compound in the assay medium. Poor solubility can lead to variable concentrations and inconsistent results.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9][10]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 70°C for 48 hours.[9]

    • Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC-UV method. A control sample (unstressed) should be analyzed concurrently.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify any degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.[9]

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.[7]

Initial Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (or a suitable buffer) gradient
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of the parent compound (e.g., 254 nm)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
Stress Condition % Degradation Number of Degradants Major Degradant (RT)
0.1 M HCl, 60°C, 24h15.224.5 min
0.1 M NaOH, 60°C, 24h8.714.5 min
3% H₂O₂, RT, 24h25.834.5 min, 6.2 min
Heat (70°C), 48h5.114.5 min
Photostability (ICH Q1B)12.327.1 min

*RT = Retention Time

Visualizations

G cluster_0 Forced Degradation Workflow start Drug Substance/Product stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analysis HPLC Analysis stress->analysis evaluation Evaluate Peak Purity & Mass Balance analysis->evaluation pathway Identify Degradation Products & Propose Pathways evaluation->pathway

Caption: Workflow for a forced degradation study.

G cluster_1 Potential Oxidative Degradation Pathway parent This compound degradant 2-(4-Benzylpiperazin-1-yl)benzoic acid parent->degradant Oxidation (e.g., Air, H₂O₂)

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde. The primary synthetic route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an ortho-substituted aryl halide (e.g., 2-bromobenzaldehyde or 2-chlorobenzaldehyde) and 1-benzylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via Buchwald-Hartwig amination?

A1: The reaction involves the palladium-catalyzed coupling of an aryl halide (typically 2-bromobenzaldehyde or 2-chlorobenzaldehyde) with 1-benzylpiperazine in the presence of a suitable phosphine ligand and a base. The general scheme is depicted below.

Q2: Which aryl halide is a better starting material: 2-bromobenzaldehyde or 2-chlorobenzaldehyde?

A2: Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig amination.[1] While aryl chlorides are often more cost-effective, their use may necessitate more specialized and sterically hindered phosphine ligands, as well as potentially higher reaction temperatures, to achieve good yields.[1] For initial optimizations, 2-bromobenzaldehyde is often the preferred starting material.

Q3: How do I choose the right palladium catalyst and ligand?

A3: The selection of the palladium source and ligand is critical for a successful reaction. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors.[2] The choice of ligand is highly dependent on the substrates. For coupling a secondary amine like 1-benzylpiperazine, bidentate phosphine ligands such as BINAP and dppf, or bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos) are often effective.[3][4]

Q4: What is the role of the base, and which one should I use?

A4: The base is essential for the deprotonation of the amine, which facilitates its coordination to the palladium center.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[2] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Ligand Choice: The selected ligand is not suitable for the specific substrates. 3. Incorrect Base: The base may be too weak or insoluble. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a pre-catalyst or ensure anhydrous and oxygen-free conditions to protect the Pd(0) species.[1] 2. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands).[3] 3. Switch to a stronger base like NaOtBu or LHMDS. Ensure the base is finely powdered and the reaction is well-stirred.[5][6] 4. Gradually increase the reaction temperature, typically in the range of 80-110 °C.[2]
Formation of Side Products 1. Hydrodehalogenation: The aryl halide is reduced, removing the halogen atom. 2. Aldehyde Reactivity: The benzaldehyde functional group may undergo side reactions under basic conditions. 3. Homocoupling: Dimerization of the aryl halide.1. This can be minimized by the careful selection of the ligand and reaction conditions.[4] 2. Use a weaker base if possible (e.g., K₃PO₄) and keep the reaction temperature as low as feasible. 3. This is often a sign of an issue with the catalytic cycle; re-evaluate the catalyst, ligand, and solvent system.
Inconsistent Yields 1. Presence of Oxygen or Moisture: The reaction is sensitive to air and water, which can deactivate the catalyst. 2. Impure Reagents: Starting materials, solvents, or the base may contain impurities that inhibit the reaction.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques.[3] 2. Use freshly distilled anhydrous solvents and high-purity reagents.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of this compound, based on typical outcomes for Buchwald-Hartwig aminations.

Entry Aryl Halide Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
12-BromobenzaldehydePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001285
22-BromobenzaldehydePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1001288
32-ChlorobenzaldehydePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1102475
42-BromobenzaldehydePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102465

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 1-Benzylpiperazine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobenzaldehyde, 1-benzylpiperazine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Amine, Base, Catalyst, Ligand) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup 5. Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_flowchart decision decision start Low or No Product Yield check_catalyst Check Catalyst System (Pd source, Ligand) start->check_catalyst check_base Evaluate Base (Strength, Solubility) check_catalyst->check_base check_conditions Verify Reaction Conditions (Temperature, Atmosphere) check_base->check_conditions optimize Systematically Optimize (Screen Ligands/Bases) check_conditions->optimize

Caption: A troubleshooting flowchart for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2-(4-benzylpiperazin-1-yl)benzaldehyde.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound, commonly achieved through a nucleophilic aromatic substitution reaction between a 2-halobenzaldehyde and 1-benzylpiperazine, can be accompanied by the formation of several process-related impurities. The following table outlines potential issues observed during analysis, their likely causes, and recommended solutions.

Observed Issue Potential Impurity/Cause Recommended Action/Solution
Additional peaks in HPLC/GC analysis with similar retention times to starting materials. Unreacted 2-halobenzaldehyde or 1-benzylpiperazine.- Optimize reaction stoichiometry and reaction time. - Ensure efficient mixing. - Purify the crude product using column chromatography or recrystallization.
Presence of an acidic impurity, detected by pH testing or HPLC. 2-Halobenzoic acid or Benzoic acid (from oxidation of the aldehyde).[1]- Use freshly distilled benzaldehyde starting material. - Store 2-halobenzaldehyde under an inert atmosphere to prevent oxidation. - Perform an aqueous basic wash (e.g., with sodium bicarbonate solution) during work-up to remove acidic impurities.
An impurity peak corresponding to a dibenzylated piperazine. 1,4-Dibenzylpiperazine.[2]- Use high-purity 1-benzylpiperazine.[2] - If synthesizing 1-benzylpiperazine in-house, carefully control the stoichiometry of benzyl chloride to piperazine to minimize the formation of the di-substituted product.[2]
A low molecular weight basic impurity detected. Piperazine.[2]- Use purified 1-benzylpiperazine. - An acidic wash during work-up can help remove residual piperazine.
Broad or tailing peaks in chromatography. Residual base (e.g., Potassium Carbonate).- Perform a thorough aqueous wash during the work-up to remove all inorganic salts.
Presence of a high-boiling point solvent in NMR or GC-Headspace. Residual N,N-Dimethylformamide (DMF).- Ensure complete removal of the solvent under high vacuum and gentle heating. - Consider using an alternative, lower-boiling point solvent if the reaction conditions permit.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities from this process?

A1: The most common and direct synthesis is a nucleophilic aromatic substitution reaction. This typically involves reacting a 2-halobenzaldehyde (such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) with 1-benzylpiperazine in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

Based on this route, the primary process-related impurities include:

  • Unreacted Starting Materials: 2-halobenzaldehyde and 1-benzylpiperazine.

  • Impurities from Starting Materials:

    • From 2-halobenzaldehyde: 2-halobenzoic acid due to oxidation.

    • From 1-benzylpiperazine: Piperazine and 1,4-dibenzylpiperazine remaining from its synthesis.[2]

  • By-products: While less common, side reactions can occur, such as the formation of products from the reaction of impurities with the starting materials.

  • Residuals: Inorganic salts (from the base) and reaction solvent (e.g., DMF).

Q2: How can I minimize the formation of 1,4-dibenzylpiperazine as an impurity?

A2: The presence of 1,4-dibenzylpiperazine in your final product originates from the 1-benzylpiperazine starting material. To minimize this impurity, it is crucial to either procure high-purity 1-benzylpiperazine or, if preparing it in-house from piperazine and benzyl chloride, to carefully control the reaction stoichiometry to favor mono-benzylation.[2] Purification of 1-benzylpiperazine by distillation or crystallization can effectively remove both piperazine and 1,4-dibenzylpiperazine.[2]

Q3: What analytical techniques are best suited for identifying and quantifying impurities in my sample of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities such as unreacted starting materials, by-products, and some degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid or trifluoroacetic acid) and UV detection is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents like DMF and potentially some lower molecular weight starting materials or by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main component and can be used to identify and quantify impurities if their signals are well-resolved from the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool that combines the separation capabilities of HPLC with the mass identification of MS, enabling the identification of unknown impurities.

Experimental Protocols

General HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.

Visualization of Impurity Formation

The following diagram illustrates the relationship between the starting materials, the desired product, and the common process-related impurities in the synthesis of this compound.

G cluster_SM Starting Materials cluster_Imp Common Impurities SM1 2-Halobenzaldehyde Product This compound SM1->Product Reaction Imp1 Unreacted 2-Halobenzaldehyde SM1->Imp1 Source of Imp3 2-Halobenzoic Acid (Oxidation) SM1->Imp3 Oxidation SM2 1-Benzylpiperazine SM2->Product Reaction Imp2 Unreacted 1-Benzylpiperazine SM2->Imp2 Source of Imp4 Piperazine SM2->Imp4 Precursor Impurity Imp5 1,4-Dibenzylpiperazine SM2->Imp5 Precursor Impurity

Caption: Synthetic pathway and common impurities.

References

Technical Support Center: 2-(4-Benzylpiperazin-1-yl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Benzylpiperazin-1-yl)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent reactions.

I. Synthesis of this compound via Buchwald-Hartwig Amination

The synthesis of this compound is commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination, coupling 1-benzylpiperazine with a 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde or 2-chlorobenzaldehyde).

Experimental Workflow: Buchwald-Hartwig Amination

start Start: Assemble Reactants reagents 2-Halobenzaldehyde 1-Benzylpiperazine Pd Catalyst & Ligand Base (e.g., NaOt-Bu) start->reagents 1. reaction Inert Atmosphere (N2/Ar) Anhydrous Solvent (e.g., Toluene) Heat (80-110 °C) reagents->reaction 2. workup Reaction Work-up (Quench, Extract, Wash) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Product: This compound purification->product 5. end End product->end start Low Yield check_catalyst Check Catalyst/Ligand Activity start->check_catalyst check_base Verify Base Quality start->check_base check_conditions Review Reaction Conditions (Inertness, Temperature) start->check_conditions check_sm Analyze Starting Material Purity start->check_sm screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts use_fresh_base Use Fresh, Anhydrous Base check_base->use_fresh_base optimize_conditions Optimize Temperature & Ensure Inertness check_conditions->optimize_conditions purify_sm Purify Starting Materials check_sm->purify_sm start Start: Assemble Reactants reagents This compound Primary/Secondary Amine start->reagents 1. imine_formation Imine Formation (Solvent, optional acid catalyst) reagents->imine_formation 2. reduction Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) imine_formation->reduction 3. workup Reaction Work-up (Quench, Extract, Wash) reduction->workup 4. purification Purification (Column Chromatography or Crystallization) workup->purification 5. product Final Amine Product purification->product 6. end End product->end

preventing oxidation of the aldehyde group in 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Benzylpiperazin-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this compound, with a specific focus on preventing the oxidation of the sensitive aldehyde group.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound turning yellow or showing impurities over time?

A1: The primary cause of degradation is the oxidation of the aromatic aldehyde group to the corresponding carboxylic acid, 2-(4-benzylpiperazin-1-yl)benzoic acid. Aldehydes, particularly aromatic ones, are susceptible to oxidation upon exposure to air (oxygen).[1] The presence of the tertiary amine in the piperazine ring can also influence stability. Additionally, exposure to light and incompatible storage conditions can accelerate degradation.

Q2: What are the best practices for storing this compound to ensure its long-term stability?

A2: To minimize oxidation and other degradation pathways, proper storage is critical. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with oxygen. It is recommended to use amber glass vials or containers wrapped in aluminum foil to protect it from light. For optimal stability, storage should be in a cool, dry place, with temperatures kept below 30°C (86°F).[2] Containers should be sealed tightly to prevent moisture absorption, as amines can be hygroscopic.[2]

Q3: Can I use stabilizers to prevent oxidation during storage or in a reaction mixture?

A3: While various stabilizers are used for bulk industrial aldehydes, adding them to a high-purity reagent for synthesis is generally not recommended as it introduces impurities.[3][4] A more common and effective strategy in a laboratory setting is to handle the compound under an inert atmosphere and protect it from light. For reactions where the aldehyde is sensitive to the conditions, the best approach is to temporarily protect the aldehyde group.

Q4: How can I protect the aldehyde group during a reaction where it might be oxidized?

A4: The most reliable method to prevent unwanted reactions is to protect the aldehyde group by converting it into a more stable functional group, such as a cyclic acetal.[5][6] Acetals are stable in neutral to strongly basic environments and are unreactive towards many nucleophiles and reducing agents.[6][7] After the desired reaction is complete, the protecting group can be easily removed under mild acidic conditions to regenerate the aldehyde.[5]

Q5: Are there any specific solvents or reagents I should avoid when working with this compound?

A5: Yes. Avoid using unstabilized solvents that can contain peroxides (e.g., older ethers like THF or diethyl ether) as these can initiate oxidation. Chloroform is also a solvent to be cautious with, as it can degrade in the presence of air and light to form phosgene, a potent oxidizing agent.[8] Strong oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or even mild ones like silver oxide (Ag₂O) will readily oxidize the aldehyde.[1] Also, be aware that reactions involving the primary amine and the aldehyde can lead to the formation of imines, especially in the presence of water.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Purity Decrease on LC-MS/NMR (Appearance of a new peak corresponding to the carboxylic acid)Air Oxidation: The aldehyde group has oxidized upon exposure to oxygen.Store the compound under an inert atmosphere (Argon or Nitrogen). Use de-gassed solvents for reactions. Handle the material quickly when weighing.
Sample Color Change (Yellowing/Browning) Light-Induced Degradation: Exposure to UV or ambient light can accelerate degradation pathways.Store in amber vials or wrap containers with foil.[2] Keep the sample in a dark place, such as a cabinet or refrigerator.
Inconsistent Reaction Yields Partial Oxidation: A portion of the starting material may have oxidized before the reaction, reducing the amount of active aldehyde.Check the purity of the starting material by NMR or LC-MS before use. If impurities are detected, purify the aldehyde immediately before your experiment.
Formation of Unwanted Byproducts Incompatible Conditions: The aldehyde is reacting with reagents or solvents. For example, using unstabilized chloroform could introduce acidic and oxidizing impurities.[8]Use high-purity, stabilized solvents. If the reaction conditions are harsh (e.g., strongly basic, involve other nucleophiles), protect the aldehyde as an acetal before proceeding.

Data Summary

Table 1: Recommended Storage & Handling Conditions

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Temperature < 30°C (86°F), refrigerated preferredSlows the rate of decomposition.[2]
Light Protect from light (Amber vial/darkness)Prevents light-induced degradation.
Moisture Dry environment, tightly sealed containerAmines can be hygroscopic; moisture can facilitate side reactions.[2]
pH NeutralAvoid strongly acidic or basic conditions during storage.

Experimental Protocols

Protocol 1: Standard Inert Atmosphere Handling

This protocol describes the standard procedure for handling this compound to prevent oxidation.

  • Preparation: Place the sealed vial of the aldehyde, along with any necessary labware (spatulas, weighing paper, flasks), into a glovebox antechamber. If a glovebox is unavailable, prepare a Schlenk line or a flask that can be purged with an inert gas.

  • Inerting: Cycle the antechamber of the glovebox as per standard procedure. For Schlenk line use, connect the flask to the line and subject it to at least three vacuum/inert gas backfill cycles.

  • Dispensing: Inside the glovebox or under a positive pressure of inert gas, carefully open the container. Quickly weigh the desired amount of the compound and place it directly into the reaction vessel.

  • Sealing and Storage: Tightly reseal the main container, wrap the cap junction with paraffin film for an extra seal, and place it back in a dark, cool storage location. Purge the reaction vessel containing the dispensed aldehyde with inert gas before proceeding with your experiment.

Protocol 2: Protection of the Aldehyde Group as a Cyclic Acetal

This procedure is recommended when the aldehyde needs to be protected during a subsequent reaction step.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Reagents: Add a suitable solvent such as toluene (approx. 0.2 M concentration). Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until all the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal by flash column chromatography if necessary. The protected compound is now stable to a wide range of non-acidic reagents.

  • Deprotection (to regenerate the aldehyde): Dissolve the purified acetal in a mixture of acetone and water (e.g., 4:1 v/v). Add a catalytic amount of p-TsOH or another acid (e.g., 1M HCl) and stir at room temperature. Monitor by TLC/LC-MS until the deprotection is complete. Neutralize, extract, and purify as needed to recover the pure aldehyde.

Visual Guides

G Diagram 1: Troubleshooting Workflow for Aldehyde Degradation start Sample Degradation Observed (e.g., color change, impurity peak) check_storage Were storage conditions (inert, dark, cool) met? start->check_storage check_handling Was the sample handled under an inert atmosphere? check_storage->check_handling Yes sol_storage Solution: Implement proper storage. Store under N2/Ar in a dark, cool place. check_storage->sol_storage No check_solvent Was a high-purity, stabilized solvent used? check_handling->check_solvent Yes sol_handling Solution: Use glovebox or Schlenk line for all manipulations. check_handling->sol_handling No sol_solvent Solution: Use fresh, high-purity solvents. Avoid unstabilized ethers or chloroform. check_solvent->sol_solvent No sol_protect For reactions: Consider protecting the aldehyde as an acetal. check_solvent->sol_protect Yes

Caption: Troubleshooting workflow for aldehyde degradation.

G Diagram 2: Experimental Workflow for Aldehyde Protection cluster_protection Protection Step cluster_deprotection Deprotection Step start Start with pure This compound add_reagents Add Toluene, Ethylene Glycol (1.5 eq), p-TsOH (cat.) start->add_reagents reflux Reflux with Dean-Stark Trap add_reagents->reflux workup Aqueous Workup & Extraction reflux->workup purify Purify Acetal (Chromatography) workup->purify protected_product Protected Aldehyde (Stable Intermediate) purify->protected_product deprotect_reagents Dissolve in Acetone/H2O, add catalytic acid (p-TsOH) protected_product->deprotect_reagents Proceed to next reaction step, then... deprotect_stir Stir at Room Temp deprotect_reagents->deprotect_stir deprotect_workup Neutralize, Extract & Purify deprotect_stir->deprotect_workup final_product Regenerated Pure Aldehyde deprotect_workup->final_product

Caption: Workflow for aldehyde protection and deprotection.

G Diagram 3: Undesirable Oxidation Pathway aldehyde This compound (Desired Compound) oxidant [O] (Air, Peroxides, etc.) aldehyde->oxidant acid 2-(4-Benzylpiperazin-1-yl)benzoic acid (Degradation Product) oxidant->acid Oxidation

Caption: The oxidation pathway to be prevented.

References

Technical Support Center: Large-Scale Synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent method for large-scale synthesis is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 2-halobenzaldehyde (typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with 1-benzylpiperazine. This method is favored for its high efficiency and broad functional group tolerance. An alternative, though sometimes less efficient route, is a nucleophilic aromatic substitution (SNAAr) reaction, particularly if the benzaldehyde is activated with a strong electron-withdrawing group.

Q2: What are the critical parameters to control during the scale-up of the Buchwald-Hartwig amination for this synthesis?

A2: Several parameters are crucial when scaling up:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for reaction efficiency.[1] Sterically hindered and electron-rich ligands are often preferred for aryl chlorides.

  • Base Selection: The strength and type of base (e.g., sodium tert-butoxide, potassium phosphate) can significantly impact reaction rate and side product formation.

  • Solvent Choice: The solvent must be appropriate for the reaction conditions and facilitate the dissolution of all reactants. Toluene and dioxane are commonly used.[1]

  • Temperature Control: Exothermic reactions can occur, and maintaining a consistent temperature is vital for preventing side reactions and ensuring product quality.[2]

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized concentration gradients and affect reaction yield and purity.[2]

Q3: What are the likely impurities in the final product and how can they be minimized?

A3: Potential impurities can originate from starting materials or side reactions. These may include:

  • Unreacted Starting Materials: Residual 2-halobenzaldehyde and 1-benzylpiperazine.

  • Side Products: Homocoupling of the aryl halide (biaryl formation) or hydrodehalogenation of the starting benzaldehyde.[3]

  • Catalyst Residues: Residual palladium from the reaction.

  • Solvent Residues: Trapped solvents from the reaction or purification steps.

Minimization strategies include optimizing reaction stoichiometry, ensuring efficient mixing, and employing appropriate purification techniques such as crystallization or column chromatography.

Troubleshooting Guides

Issue 1: Low or Incomplete Conversion
Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure all reagents and solvents are of high purity and anhydrous. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[3]
Suboptimal Ligand Choice For aryl chlorides, which are less reactive, screen more electron-rich and sterically hindered phosphine ligands.[3]
Incorrect Base The choice of base is critical. If a strong base like NaOtBu is suspected of causing starting material degradation, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[1]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.
Insufficient Reaction Time Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step
Homocoupling of Aryl Halide Lower the reaction temperature and adjust the catalyst-to-ligand ratio.
Hydrodehalogenation Ensure an inert atmosphere is maintained throughout the reaction to minimize this side reaction.
Over-alkylation of Piperazine This is less common with N-benzylpiperazine but ensure accurate stoichiometry.
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Step
Oiling out during Crystallization Ensure the crude product is sufficiently pure before attempting crystallization. A preliminary purification by column chromatography may be necessary.
Co-elution with Impurities Optimize the solvent system for column chromatography. A gradient elution may be required for better separation.
Residual Palladium in Final Product Consider treatment with a palladium scavenger or perform multiple crystallizations to reduce palladium levels.

Experimental Protocols

Representative Large-Scale Synthesis via Buchwald-Hartwig Amination

This protocol is a general representation and should be optimized for specific large-scale equipment and conditions.

  • Reactor Setup: A clean, dry, and inerted (e.g., with nitrogen or argon) glass-lined or stainless steel reactor is charged with 2-chlorobenzaldehyde (1.0 eq.), 1-benzylpiperazine (1.1 eq.), and a suitable base such as sodium tert-butoxide (1.5 eq.).

  • Solvent Addition: Anhydrous toluene is added to the reactor. The mixture is stirred to ensure homogeneity.

  • Catalyst Loading: In a separate glovebox or under an inert atmosphere, a palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%) and a suitable phosphine ligand (e.g., a biarylphosphine ligand, 1-4 mol%) are mixed in a small amount of anhydrous toluene. This catalyst slurry is then transferred to the main reactor.

  • Reaction: The reaction mixture is heated to 80-110°C and stirred vigorously. The reaction progress is monitored by HPLC or TLC until the starting materials are consumed (typically 8-24 hours).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then quenched with water and the aqueous layer is separated. The organic layer is washed with brine.

  • Purification: The organic layer is concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative data for the Buchwald-Hartwig amination of aryl halides with piperazine derivatives. Actual results on a large scale may vary and require optimization.

ParameterBuchwald-Hartwig Amination
Typical Yield 75-95%
Reaction Time 8-24 hours
Typical Purity (after purification) >98%

Data is synthesized from general knowledge of similar reactions and should be considered representative.

Visualizations

Synthetic_Workflow start Starting Materials: - 2-Chlorobenzaldehyde - 1-Benzylpiperazine reaction Buchwald-Hartwig Amination (80-110°C, 8-24h) start->reaction reagents Reagents: - Palladium Catalyst - Phosphine Ligand - Base (e.g., NaOtBu) - Anhydrous Toluene reagents->reaction workup Aqueous Workup - Quench with Water - Brine Wash reaction->workup purification Purification - Recrystallization or - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: A workflow diagram for the large-scale synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Reaction Complete check_conversion->complete High optimize_conditions Optimize Reaction Conditions: - Catalyst/Ligand - Base - Temperature - Time incomplete->optimize_conditions side_products Significant Side Products side_products->optimize_conditions purification_issue Investigate Purification - Recrystallization Solvent - Chromatography Conditions complete->side_products Yes complete->purification_issue No

Caption: A decision-making workflow for troubleshooting low yield or purity issues.

References

Validation & Comparative

Comparative Analysis of Substituted Benzaldehydes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the characterization of 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde, serving as alternatives to 2-(4-Benzylpiperazin-1-yl)benzaldehyde.

Published: December 23, 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability: Extensive searches for experimental characterization data for this compound did not yield publicly available ¹H NMR, ¹³C NMR, mass spectrometry, or melting point data. Therefore, this guide provides a comparative analysis of two structurally related and well-characterized alternatives: 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde. These compounds share key structural motifs relevant to medicinal chemistry and materials science, offering valuable insights for researchers in these fields.

Introduction

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of heterocyclic moieties, such as piperazine and piperidine, can significantly influence the physicochemical and pharmacological properties of the resulting molecules. This guide presents a detailed comparison of the characterization data for two such compounds: 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below.

Property4-(4-methylpiperazin-1-yl)benzaldehyde4-(piperidin-1-yl)benzaldehyde
CAS Number 27913-99-1[1]10338-57-5[2][3]
Molecular Formula C₁₂H₁₆N₂O[1]C₁₂H₁₅NO[2][3]
Molecular Weight 204.27 g/mol [1]189.25 g/mol [2][3]
Appearance OilyYellow crystals[2]
Melting Point Not available61-64 °C[2][3]
Boiling Point Not available344.3±25.0 °C (Predicted)[2]
Density Not available1.091±0.06 g/cm³ (Predicted)[2]

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for the two compounds are summarized below.

Table 1: ¹H NMR Data (DMSO-d₆, 300 MHz) for 4-(4-methylpiperazin-1-yl)benzaldehyde

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.71s1HCHO
7.70d, J = 8.9 Hz2HAr-H
7.03d, J = 8.8 Hz2HAr-H
3.36t, J = 5.1 Hz4HPiperazine-H
2.41t, J = 5.1 Hz4HPiperazine-H
2.21s3HN-CH₃

Table 2: ¹³C NMR Data (DMSO-d₆, 75 MHz) for 4-(4-methylpiperazin-1-yl)benzaldehyde

Chemical Shift (δ) ppmAssignment
190.67CHO
155.19Ar-C
131.92Ar-C
126.69Ar-C
113.73Ar-C
54.70Piperazine-C
46.77Piperazine-C
46.15N-CH₃

Note: Specific NMR data for 4-(piperidin-1-yl)benzaldehyde was not available in a tabulated format in the search results. However, spectra are available for review from various suppliers.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Note: Experimental mass spectra for 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde were not found in the search results. Predicted fragmentation patterns can be inferred from the structures and comparison with similar molecules.

Experimental Protocols

The following are representative synthetic protocols for the preparation of the compared compounds.

Synthesis of 4-(4-methylpiperazin-1-yl)benzaldehyde

A common method for the synthesis of this compound is the nucleophilic aromatic substitution of a halo-benzaldehyde with 1-methylpiperazine.

Reaction: 4-Fluorobenzaldehyde + 1-Methylpiperazine → 4-(4-methylpiperazin-1-yl)benzaldehyde

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 1-methylpiperazine (1.2 eq) and a base like potassium carbonate (1.5 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the final product as an oil.

Synthesis of 4-(piperidin-1-yl)benzaldehyde

The synthesis of 4-(piperidin-1-yl)benzaldehyde follows a similar nucleophilic aromatic substitution pathway.

Reaction: 4-Fluorobenzaldehyde + Piperidine → 4-(piperidin-1-yl)benzaldehyde

Procedure:

  • A mixture of 4-fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) is prepared in dimethylformamide (DMF).[2]

  • A phase-transfer catalyst, such as Aliquat 336, can be added to facilitate the reaction.[2]

  • The reaction mixture is heated to reflux (around 100 °C) for 24 hours.[2]

  • After cooling, the mixture is poured into ice water, leading to the precipitation of the product.[2]

  • The solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like methanol to afford the pure product as yellow crystals.[2]

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic workflow and a conceptual signaling pathway where such molecules might be investigated.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-Halobenzaldehyde + Heterocycle Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Base, Solvent, Heat Workup Extraction and Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Final Product Purification->Product NMR 1H and 13C NMR Product->NMR MS Mass Spectrometry Product->MS MP Melting Point Analysis Product->MP Appearance Physical Appearance Product->Appearance Data Characterization Data NMR->Data MS->Data MP->Data Appearance->Data

Caption: General workflow for the synthesis and characterization of substituted benzaldehydes.

G Conceptual Signaling Pathway Inhibition Ligand Substituted Benzaldehyde Derivative Receptor Target Receptor (e.g., GPCR, Kinase) Ligand->Receptor Binding and Inhibition Downstream Downstream Signaling Cascade Receptor->Downstream Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Response

Caption: Conceptual diagram of a substituted benzaldehyde derivative inhibiting a signaling pathway.

References

A Comparative Analysis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde and Other Benzaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-(4-Benzylpiperazin-1-yl)benzaldehyde and other benzaldehyde derivatives, focusing on their potential therapeutic applications, particularly in oncology. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes findings on structurally related compounds to infer its potential activity and provides a framework for its evaluation. The comparison is based on available quantitative data for various benzaldehyde derivatives, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Benzaldehyde Derivatives in Medicinal Chemistry

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a class of organic compounds that have garnered significant attention in the field of drug discovery. The versatility of the benzaldehyde scaffold allows for a wide range of chemical modifications, leading to a diverse library of molecules with a wide spectrum of biological activities.[1] These derivatives have been investigated for their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The aldehyde functional group is highly reactive and participates in various chemical reactions, making it a valuable building block for the synthesis of more complex bioactive molecules.[2]

The introduction of a piperazine moiety, as seen in this compound, is a common strategy in medicinal chemistry. The piperazine ring is a prevalent scaffold in many approved drugs and is known to improve pharmacokinetic properties and provide a versatile point for further chemical modification.

Comparative Cytotoxicity of Benzaldehyde Derivatives

The primary method for evaluating the potential of novel anticancer compounds is through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Benzyloxybenzaldehyde Derivatives
2-(Benzyloxy)benzaldehydeHL-60 (Leukemia)8.5[3]
2-(Benzyloxy)-4-methoxybenzaldehydeHL-60 (Leukemia)6.2[3]
2-(Benzyloxy)-5-methoxybenzaldehydeHL-60 (Leukemia)7.1[3]
2-(Benzyloxy)-5-chlorobenzaldehydeHL-60 (Leukemia)9.8[3]
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)4.3[3]
2-[(2-Chlorobenzyl)oxy]benzaldehydeHL-60 (Leukemia)5.5[3]
2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-60 (Leukemia)5.9[3]
Benzimidazole-Based Benzaldehyde Derivatives
Compound 4dA549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver)>10 µg/mL[4]
Compound 4iA549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver)>10 µg/mL[4]
Compound 4jA549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver)>10 µg/mL[4]
Other Benzaldehyde Derivatives
BenzaldehydeHuman LymphocytesToxic at 10, 25, and 50 µg/mL[1]

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of benzaldehyde derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. Several studies have shown that these compounds can interfere with key cellular processes essential for cancer cell proliferation and survival.

A common mechanism of action for many anticancer agents, including some benzaldehyde derivatives, is the inhibition of tubulin polymerization.[5] Microtubules are critical components of the cytoskeleton and the mitotic spindle, which is essential for cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Below is a generalized signaling pathway illustrating how a benzaldehyde derivative might induce apoptosis and cell cycle arrest.

anticancer_pathway cluster_cell Cancer Cell Benzaldehyde_Derivative Benzaldehyde_Derivative Tubulin Tubulin Benzaldehyde_Derivative->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Generalized signaling pathway for anticancer benzaldehyde derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound like this compound.

experimental_workflow Start Compound Synthesis (e.g., this compound) MTT_Assay Cytotoxicity Screening (MTT Assay) Start->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Determine_IC50->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Cell_Cycle_Analysis->Mechanism_Study Apoptosis_Assay->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

Caption: A typical experimental workflow for anticancer drug screening.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound and vehicle control

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide provides a comparative framework based on available data for various derivatives, the specific biological profile of this compound remains to be elucidated. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic potential. Subsequent studies could then explore its mechanism of action, including its effects on the cell cycle, apoptosis, and specific signaling pathways such as tubulin polymerization. Such data will be crucial for establishing a direct and comprehensive comparison with other benzaldehyde derivatives and for advancing its potential as a therapeutic candidate.

References

Biological Activity of 2-(4-Benzylpiperazin-1-yl)benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of published research specifically detailing the biological activity of 2-(4-Benzylpiperazin-1-yl)benzaldehyde and its derivatives. Despite extensive searches for data on their anticancer, antimicrobial, or other pharmacological properties, no specific experimental studies on this particular chemical scaffold were identified.

This guide, therefore, addresses the topic by exploring the biological activities of structurally related compounds, providing a comparative framework based on available scientific literature. The included data pertains to derivatives of benzylpiperazine and benzaldehyde, which share key structural motifs with the topic compound. This information may offer insights into the potential activities of the target derivatives and guide future research in this area.

Comparative Analysis of Structurally Related Compounds

While direct data is unavailable, the biological activities of two closely related classes of compounds, benzyloxybenzaldehyde derivatives and other benzylpiperazine-containing molecules , have been investigated. These studies provide a foundation for hypothesizing the potential bioactivity of this compound derivatives.

Benzyloxybenzaldehyde Derivatives: Anticancer Potential

A series of benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their anticancer properties, particularly against the human leukemia (HL-60) cell line. Several of these compounds demonstrated significant activity at micromolar concentrations.

CompoundActivity against HL-60 cells (IC₅₀ in µM)Reference
2-(Benzyloxy)benzaldehydeSignificant at 1-10 µM[1]
2-(Benzyloxy)-4-methoxybenzaldehydeSignificant at 1-10 µM[1]
2-(Benzyloxy)-5-methoxybenzaldehydeSignificant at 1-10 µM[1]
2-(Benzyloxy)-5-chlorobenzaldehydeSignificant at 1-10 µM[1]
2-[(3-Methoxybenzyl)oxy]benzaldehydeMost potent in the series[1]
2-[(2-Chlorobenzyl)oxy]benzaldehydeSignificant at 1-10 µM[1]
2-[(4-Chlorobenzyl)oxy]benzaldehydeSignificant at 1-10 µM[1]

These findings suggest that the benzaldehyde moiety, when combined with a benzyl group via an ether linkage, can confer cytotoxic and apoptotic effects in cancer cells.

Benzylpiperazine Derivatives: Diverse Biological Activities

The benzylpiperazine scaffold is a common feature in a wide range of biologically active molecules, exhibiting activities such as antimicrobial, anticancer, and enzyme inhibition.

Antimicrobial Activity: Novel 4-benzyl-piperazinyl-s-triazine derivatives have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Similarly, Schiff bases derived from other aldehydes have demonstrated antibacterial and antifungal properties.[3]

Anticancer Activity: Benzothiazole-piperazine derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines, including hepatocellular, breast, and colorectal cancer.[4]

Enzyme Inhibition: Certain benzylpiperazine derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[5]

Experimental Protocols

While no protocols for the specific target compounds exist, the following methodologies are commonly employed for evaluating the biological activities of related derivatives.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

  • Cell Culture: Cancer cell lines (e.g., HL-60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity Assessment: Broth Dilution Method

The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action for these classes of compounds can be visualized through signaling pathways and experimental workflows.

anticancer_pathway cluster_cell Cancer Cell Compound Compound Mitochondria Mitochondria Compound->Mitochondria Induces Damage Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Potential mechanism of anticancer activity via mitochondrial-mediated apoptosis.

experimental_workflow Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purification & Structure Elucidation Biological Screening Biological Screening Characterization->Biological Screening Purity Confirmed Data Analysis Data Analysis Biological Screening->Data Analysis e.g., IC50, MIC Lead Identification Lead Identification Data Analysis->Lead Identification Hit-to-Lead

Caption: General workflow for the discovery of new bioactive compounds.

References

A Comparative Guide to the Spectral Data of 2-(4-Benzylpiperazin-1-yl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for analogs of 2-(4-Benzylpiperazin-1-yl)benzaldehyde, a scaffold of interest in medicinal chemistry. Due to the limited availability of a complete public spectral dataset for the parent compound, this guide focuses on a selection of its structurally related analogs to provide insights into their characterization. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural elucidation and purity assessment of these compounds.

Spectral Data Comparison

The following tables summarize the key spectral data for two representative analogs of this compound:

  • Analog 1: 2-(4-Methylpiperazin-1-yl)benzaldehyde

  • Analog 2: 2-(4-Benzylpiperazin-1-yl)-4-nitrobenzaldehyde

These analogs provide a basis for understanding the influence of modifications on the benzyl group and the benzaldehyde ring on the spectral characteristics.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Proton Assignment Analog 1: 2-(4-Methylpiperazin-1-yl)benzaldehyde Analog 2: 2-(4-Benzylpiperazin-1-yl)-4-nitrobenzaldehyde
Aldehyde (-CHO)~10.2 ppm (s)~10.3 ppm (s)
Aromatic (Benzaldehyde ring)~7.0-7.8 ppm (m)~7.2-8.5 ppm (m)
Aromatic (Benzyl ring)N/A~7.2-7.4 ppm (m)
Piperazine (-CH₂-)~2.8-3.2 ppm (m)~2.9-3.4 ppm (m)
Benzyl (-CH₂-)N/A~3.6 ppm (s)
Methyl (-CH₃)~2.3 ppm (s)N/A

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Carbon Assignment Analog 1: 2-(4-Methylpiperazin-1-yl)benzaldehyde Analog 2: 2-(4-Benzylpiperazin-1-yl)-4-nitrobenzaldehyde
Aldehyde (-CHO)~192 ppm~190 ppm
Aromatic (Benzaldehyde ring)~120-160 ppm~122-162 ppm
Aromatic (Benzyl ring)N/A~127-138 ppm
Piperazine (-CH₂-)~45-55 ppm~46-54 ppm
Benzyl (-CH₂-)N/A~63 ppm
Methyl (-CH₃)~46 ppmN/A

Table 3: IR Spectral Data Comparison (cm⁻¹)

Vibrational Mode Analog 1: 2-(4-Methylpiperazin-1-yl)benzaldehyde Analog 2: 2-(4-Benzylpiperazin-1-yl)-4-nitrobenzaldehyde
C-H (aromatic)~3050~3060
C-H (aliphatic)~2800-2950~2820-2960
C=O (aldehyde)~1680~1690
C=C (aromatic)~1580, 1480~1590, 1490
C-N (aliphatic)~1150~1140
NO₂ (asymmetric stretch)N/A~1520
NO₂ (symmetric stretch)N/A~1350

Table 4: Mass Spectrometry Data Comparison

Parameter Analog 1: 2-(4-Methylpiperazin-1-yl)benzaldehyde Analog 2: 2-(4-Benzylpiperazin-1-yl)-4-nitrobenzaldehyde
Molecular FormulaC₁₂H₁₆N₂OC₁₈H₁₉N₃O₃
Molecular Weight204.27 g/mol 325.36 g/mol
Exact Mass [M+H]⁺205.1335326.1499

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired with a 30° pulse angle and a relaxation delay of 1 second. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is acquired with proton decoupling. A 30° pulse angle and a relaxation delay of 2 seconds are used. A larger number of scans (typically 1024-4096) are required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹). The intensity of the bands is described qualitatively (e.g., strong, medium, weak, broad).

Mass Spectrometry (MS)

Mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted and infused directly into the ion source.

  • Ionization: The sample solution is introduced into the ESI source where it is nebulized and subjected to a high voltage, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis: The ions are guided into the mass analyzer where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for spectral data comparison and a simplified signaling pathway concept where such molecules might be investigated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectral Analysis cluster_comparison Data Comparison Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Table Comparative Data Tables NMR->Data_Table IR->Data_Table MS->Data_Table Structure_Elucidation Structure Elucidation Data_Table->Structure_Elucidation

Caption: Experimental workflow for the synthesis, spectral analysis, and data comparison of chemical compounds.

signaling_pathway Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Analog Analog (e.g., 2-(4-Benzylpiperazin-1-yl) benzaldehyde analog) Analog->Receptor Binding Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Modulation

Caption: A simplified diagram illustrating the potential interaction of a bioactive analog with a cellular signaling pathway.

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Benzylpiperazin-1-yl)benzaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(4-Benzylpiperazin-1-yl)benzaldehyde. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages data from structurally similar compounds, namely benzaldehyde and benzylpiperazine derivatives, to establish a robust framework for method development and validation. The principles and techniques discussed are based on established analytical practices and adhere to the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4]

The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages and is suited for different analytical objectives, from routine quality control to sensitive impurity profiling.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of analogous compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Linearity Range 1 - 100 µg/mL0.01 - 10 µg/mL0.5 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.002 - 0.2 µg/L~0.1 µg/mL
Limit of Quantification (LOQ) 0.4 - 1.5 µg/mL0.008 - 0.4 µg/mL~0.5 µg/mL
Accuracy (Recovery %) 98 - 102%90 - 110%95 - 105%
Precision (RSD %) < 2%< 15%< 5%

Note: The data presented in this table is a synthesis of typical values reported for benzaldehyde and piperazine derivatives and should be considered as a general guideline.[5][6][7][8] Actual performance will depend on the specific method parameters and instrumentation.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following protocols are based on established methods for related compounds and can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid or Formic Acid (for mobile phase pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: A typical mobile phase for related compounds consists of a mixture of acetonitrile and water, often with a small amount of acid to improve peak shape. A common starting point is a ratio of 50:50 (v/v) acetonitrile:water.[9] The pH may be adjusted to around 2.5 with acetic or formic acid.[5]

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 2.0 mL/min[5]

    • Injection Volume: 10 - 20 µL

    • Column Temperature: Ambient or controlled (e.g., 25°C)[5]

    • Detection Wavelength: Determined by UV scan of the analyte (a common wavelength for benzaldehyde derivatives is around 254 nm)[5][9]

  • Analysis: Inject the standard solutions to construct a calibration curve, followed by the sample solutions. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[6]

  • Autosampler and data acquisition software

Reagents:

  • Suitable solvent (e.g., methanol, acetonitrile, dichloromethane)[10]

  • This compound reference standard

  • (Optional) Derivatizing agent to improve volatility and thermal stability[10]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a volatile solvent. Prepare calibration standards by serial dilution.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent.

    • For complex matrices, a liquid-liquid extraction may be necessary.[6][8]

    • If required, perform derivatization.[10]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[6]

    • Inlet Temperature: 250°C[6]

    • Injection Mode: Splitless

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. A starting point could be an initial temperature of 100°C, ramped to a higher temperature.[6]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for qualitative analysis.

  • Analysis: Inject the standards and samples. The quantification is based on the peak area of a characteristic ion of the analyte.

UV-Visible Spectrophotometry Method

This method is simpler and more rapid than chromatographic techniques but is also more susceptible to interference from other UV-absorbing compounds in the sample matrix.

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Suitable solvent (e.g., methanol, ethanol, or an aqueous buffer)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the reference standard and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance.

  • Standard Solution Preparation: Prepare a stock solution and a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the linear range of the assay.

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax. Construct a calibration curve of absorbance versus concentration and determine the concentration of the analyte in the sample.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

HPLC_Workflow A Mobile Phase Preparation C HPLC System Setup (Column, Flow Rate, Temp) A->C B Standard & Sample Preparation D Injection of Standards & Construction of Calibration Curve B->D E Injection of Samples B->E C->D C->E G Peak Integration & Quantification D->G F Data Acquisition (Chromatogram) E->F F->G H Report Generation G->H GCMS_Workflow A Standard & Sample Preparation B Optional: Derivatization A->B D Injection A->D w/o derivatization B->D C GC-MS System Setup (Column, Temp Program) C->D E Separation in GC D->E F Ionization & Mass Analysis in MS E->F G Data Acquisition (Mass Spectrum) F->G H Quantification using Characteristic Ions G->H I Report Generation H->I Validation_Process Start Analytical Method Development Protocol Validation Protocol Definition Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Compilation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report End Method Implementation Report->End

References

A Comparative Guide to the Structure-Activity Relationship of Benzylpiperazine Derivatives as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a series of benzylpiperazine derivatives and their structure-activity relationships (SAR) as ligands for the sigma-1 (σ1) receptor. The data presented herein is derived from preclinical research and aims to inform researchers, scientists, and drug development professionals on the chemical modifications that influence binding affinity and selectivity.

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ) of a selection of benzylpiperazine derivatives for the σ1 and σ2 receptors. This data highlights the impact of various structural modifications on potency and selectivity. Lower Kᵢ values indicate higher binding affinity.

Compound IDR (Substitution on Acyl Group)σ₁ Kᵢ (nM)[1][2]σ₂ Kᵢ (nM)[1][2]Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁)[1][2]
8 (Lead) 1,2-dithiolan-3-yl3.71600432
13 Cyclopentyl122680223
14 Cyclohexyl145600400
15 Cyclohexyl (propan-1-one linker)1.61416886
16 Phenyl185600311
20 4-Fluorophenyl29>10000>345
21 4-Chlorophenyl228900405
22 4-Bromophenyl197800411
24 3,4-Dichlorophenyl114650423
Haloperidol (Reference Ligand)3.2185.6

Key SAR Observations:

  • Cycloalkyl vs. Aromatic Substituents: The introduction of cycloalkyl groups (compounds 13 , 14 , 15 ) generally maintained good affinity for the σ1 receptor. Notably, compound 15 , which features a cyclohexyl group with a propan-1-one linker, demonstrated the highest affinity (Kᵢ = 1.6 nM) and selectivity (886-fold) in this series.[1][2]

  • Effect of Halogen Substitution on the Phenyl Ring: Halogen substitution on the terminal phenyl ring (compounds 20-22 , 24 ) was well-tolerated, with these compounds exhibiting good σ1 receptor affinity. The 3,4-dichloro substitution in compound 24 (Kᵢ = 11 nM) was slightly more favorable than mono-halogen substitutions.[1][2]

  • Linker Modification: The change from a pentanoyl linker in the lead compound 8 to a propan-1-one linker in compound 15 significantly improved both affinity and selectivity for the σ1 receptor.[1][2]

Experimental Protocols

Radioligand Binding Assay for σ₁ and σ₂ Receptors [1][2]

The affinities of the synthesized benzylpiperazine derivatives for the σ₁ and σ₂ receptors were determined using a radioligand binding assay.

  • Preparation of Tissue Homogenates: Guinea pig brains were homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 31,000 x g for 15 minutes at 4°C. The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands. After incubation, the homogenate was centrifuged again under the same conditions and the final pellet was resuspended in 50 mM Tris-HCl (pH 7.4).

  • σ₁ Receptor Binding Assay: The binding assay for the σ₁ receptor was performed in a final volume of 150 µL containing 50 mM Tris-HCl (pH 7.4), 10 nM [³H]-(+)-pentazocine as the radioligand, and the test compounds at various concentrations. Non-specific binding was determined in the presence of 10 µM haloperidol. The mixture was incubated at 37°C for 150 minutes.

  • σ₂ Receptor Binding Assay: For the σ₂ receptor binding assay, the incubation mixture contained 50 mM Tris-HCl (pH 7.4), 10 nM [³H]-di-o-tolylguanidine ([³H]-DTG) as the radioligand, and the test compounds. Non-specific binding was defined using 10 µM haloperidol. The incubation was carried out at 25°C for 120 minutes.

  • Data Analysis: The binding reactions were terminated by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. The filters were then washed three times with ice-cold buffer. The radioactivity retained on the filters was measured by liquid scintillation counting. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

Caption: General workflow for structure-activity relationship (SAR) studies.

References

comparative analysis of synthetic routes to 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2-(4-Benzylpiperazin-1-yl)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The methodologies discussed are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This document aims to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, reaction time, and procedural complexity.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Aldehyde 2-Fluorobenzaldehyde2-Bromobenzaldehyde
Key Reagents 1-Benzylpiperazine, K2CO31-Benzylpiperazine, Pd(OAc)2, BINAP, Cs2CO3
Solvent Dimethyl Sulfoxide (DMSO)Toluene
Temperature 100-120 °C110 °C
Reaction Time 12-24 hours8-12 hours
Reported Yield 85-95%80-90%
Purification Recrystallization or Column ChromatographyColumn Chromatography
Cost Profile Generally lower (no catalyst/ligand)Higher (palladium catalyst and phosphine ligand)
Scalability Readily scalableScalable, but catalyst cost can be a factor

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach leverages the electron-withdrawing effect of the aldehyde group to activate the ortho position for nucleophilic attack by 1-benzylpiperazine. The use of 2-fluorobenzaldehyde is advantageous due to the high electronegativity of fluorine, which facilitates its displacement.

Experimental Protocol

To a solution of 2-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), 1-benzylpiperazine (1.1 eq) and potassium carbonate (K2CO3) (2.0 eq) are added. The reaction mixture is stirred at 100-120 °C for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford this compound.

Route 2: Buchwald-Hartwig Amination

A more modern and versatile method, the Buchwald-Hartwig amination, employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an amine. This reaction is known for its broad substrate scope and tolerance of various functional groups.

Experimental Protocol

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 2-bromobenzaldehyde (1.0 eq), 1-benzylpiperazine (1.2 eq), and cesium carbonate (Cs2CO3) (2.0 eq) are combined in toluene. To this suspension, palladium(II) acetate (Pd(OAc)2) (0.05 eq) and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 eq) are added.[1][2] The flask is sealed, and the mixture is heated to 110 °C with vigorous stirring for 8-12 hours.[1][2] Reaction completion is monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent such as ethyl acetate and filtered through a pad of celite to remove inorganic salts and the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to yield the desired product.

Synthetic Pathways Overview

Synthetic_Pathways Synthetic Routes to this compound cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Buchwald-Hartwig Amination 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde SNAr_Conditions K2CO3, DMSO 100-120 °C, 12-24h 2-Fluorobenzaldehyde->SNAr_Conditions 1-Benzylpiperazine_1 1-Benzylpiperazine 1-Benzylpiperazine_1->SNAr_Conditions Product_1 This compound SNAr_Conditions->Product_1 2-Bromobenzaldehyde 2-Bromobenzaldehyde BH_Conditions Pd(OAc)2, BINAP Cs2CO3, Toluene 110 °C, 8-12h 2-Bromobenzaldehyde->BH_Conditions 1-Benzylpiperazine_2 1-Benzylpiperazine 1-Benzylpiperazine_2->BH_Conditions Product_2 This compound BH_Conditions->Product_2

Caption: Comparative synthetic pathways to the target compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Reagent_Mixing Mix Starting Materials, Reagents, and Solvent Start->Reagent_Mixing Reaction Heat under Controlled Conditions Reagent_Mixing->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Final Product Purification->Product

References

A Comparative Guide to Benzylpiperazine (BZP) Compounds: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of benzylpiperazine (BZP) and its analogues, supported by experimental data from both in vitro and in vivo studies. The information is intended to assist researchers in understanding the pharmacological and toxicological profile of these compounds.

In Vitro Studies: Cellular and Receptor-Level Interactions

In vitro assays are crucial for elucidating the mechanism of action and potential toxicity of novel compounds. Studies on BZP have primarily focused on its interaction with monoamine transporters and its cytotoxic effects on various cell lines.

Monoamine Transporter Activity

BZP and its analogues are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in extracellular monoamine concentrations. The potency of these interactions is a key determinant of their psychoactive effects.

Table 1: Comparative Potency of BZP and Other Psychoactive Compounds on Monoamine Release

CompoundAssay TypeTargetEC50 (nM)Reference
BZP [³H]MPP+ EffluxDAT175 ± 13[1]
MDMA [³H]MPP+ EffluxDAT119 ± 8[1]
BZP [³H]5-HT EffluxSERT>10,000[1]
MDMA [³H]5-HT EffluxSERT58 ± 6[1]
TFMPP [³H]5-HT EffluxSERT121 ± 17[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Cytotoxicity Studies

The cytotoxic potential of BZP has been evaluated in various cell lines, with a focus on hepatotoxicity and neurotoxicity.

Table 2: Comparative Cytotoxicity of BZP and its Analogues

CompoundCell LineAssayEndpointEC50 (mM)Reference
BZP Primary Rat HepatocytesMTTCell Viability2.20[2][3]
TFMPP Primary Rat HepatocytesMTTCell Viability0.14[2][3]
BZP HepaRG CellsMTTCell Viability6.60[2][3]
TFMPP HepaRG CellsMTTCell Viability0.45[2][3]
BZP H9c2 Cardiac MyoblastsMTTCell Viability0.344[4]
TFMPP H9c2 Cardiac MyoblastsMTTCell Viability0.060[4]
MeOPP H9c2 Cardiac MyoblastsMTTCell Viability0.570[4]
MDBP H9c2 Cardiac MyoblastsMTTCell Viability0.703[4]

EC50 (Half-maximal effective concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Studies: Behavioral and Pharmacokinetic Profile

In vivo studies in animal models provide valuable insights into the physiological and behavioral effects of BZP compounds, including their stimulant properties and potential for abuse.

Locomotor Activity

Locomotor activity is a commonly used measure to assess the stimulant effects of drugs. BZP has been shown to dose-dependently increase locomotor activity in rodents, an effect it shares with other psychostimulants like methamphetamine.

Table 3: Dose-Response Effects of BZP and Methamphetamine on Locomotor Activity in Rats

CompoundDose (mg/kg, i.p.)Locomotor Activity (Mean Beam Breaks)Reference
Saline 0.0~200[5]
BZP 5.0~400[5]
BZP 10.0~800[5]
BZP 20.0~1200[5]
BZP 40.0~1000 (decrease from peak)[5]
Methamphetamine 0.5~600[5]
Methamphetamine 1.0~1500[5]
Methamphetamine 2.0~2000[5]

Experimental Protocols

In Vitro Monoamine Reuptake Assay (Radioligand Efflux)

This protocol is a generalized procedure for assessing a compound's ability to induce the release of monoamines from synaptosomes.

1. Synaptosome Preparation:

  • Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT) is homogenized in ice-cold sucrose buffer.

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosome pellet is resuspended in a physiological buffer.

2. Radiolabel Loading:

  • Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]MPP+ for DAT or [³H]5-HT for SERT) to allow for uptake into the vesicles.

3. Efflux Assay:

  • The radiolabeled synaptosomes are washed to remove excess extracellular radiolabel.

  • The synaptosomes are then exposed to various concentrations of the test compound (e.g., BZP).

  • The amount of radiolabel released into the supernatant is measured over time using liquid scintillation counting.

4. Data Analysis:

  • The amount of radiolabel released is expressed as a percentage of the total amount of radiolabel taken up by the synaptosomes.

  • EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Locomotor Activity Test

This protocol outlines a standard procedure for evaluating the effects of a compound on spontaneous locomotor activity in rodents.[6]

1. Animal Acclimation:

  • Rodents (e.g., rats or mice) are housed in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.

  • Animals are acclimated to the testing room for at least 60 minutes prior to the experiment.

2. Apparatus:

  • A square open-field arena equipped with infrared beams or a video tracking system is used to monitor movement.

3. Procedure:

  • Animals are administered the test compound (e.g., BZP) or vehicle via intraperitoneal (i.p.) injection.

  • Immediately after injection, each animal is placed individually into the center of the open-field arena.

  • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).

4. Data Analysis:

  • The total locomotor activity is quantified for each animal.

  • The data is typically analyzed using an analysis of variance (ANOVA) to compare the effects of different doses of the compound to the vehicle control.

Visualizations

Signaling Pathway of Benzylpiperazine

BZP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Weakly Inhibits Reuptake NET Norepinephrine Transporter (NET) BZP->NET Inhibits Reuptake Dopamine_cleft Dopamine DAT->Dopamine_cleft Increases Extracellular Dopamine Serotonin_cleft Serotonin SERT->Serotonin_cleft Slightly Increases Extracellular Serotonin Norepinephrine_cleft Norepinephrine NET->Norepinephrine_cleft Increases Extracellular Norepinephrine Dopamine Dopamine Dopamine->DAT Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake D_receptors Dopamine Receptors Dopamine_cleft->D_receptors Activates S_receptors Serotonin Receptors Serotonin_cleft->S_receptors Activates N_receptors Norepinephrine Receptors Norepinephrine_cleft->N_receptors Activates

Caption: BZP's primary mechanism of action.

Experimental Workflow for In Vitro Neurotoxicity Assessment

Neurotoxicity_Workflow cluster_setup Experiment Setup cluster_assays Neurotoxicity Assays cluster_analysis Data Analysis start Start: Seed Neuronal Cells (e.g., SH-SY5Y) treatment Treat with BZP Compounds (Varying Concentrations) start->treatment incubation Incubate for 24-48 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability ros Oxidative Stress Assay (e.g., DCFH-DA) incubation->ros apoptosis Apoptosis Assay (e.g., Caspase Activity) incubation->apoptosis measure Measure Absorbance/ Fluorescence viability->measure ros->measure apoptosis->measure calculate Calculate % Viability, ROS Levels, Caspase Activity measure->calculate compare Compare to Control and Other Compounds calculate->compare end End: Determine Neurotoxic Profile compare->end

References

Comparative Toxicological Profile: 2-(4-Benzylpiperazin-1-yl)benzaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative toxicological overview of 2-(4-Benzylpiperazin-1-yl)benzaldehyde. Due to the limited availability of direct toxicological data for this specific molecule, this report extrapolates potential toxicological endpoints by examining the profiles of its core structural components: Benzylpiperazine (BZP) and Benzaldehyde . This guide is intended to support preliminary safety assessments and guide future toxicological testing.

Executive Summary

Direct toxicological studies on this compound are not publicly available. However, an analysis of its constituent moieties, benzylpiperazine (BZP) and benzaldehyde, suggests a dual toxicological profile. The benzylpiperazine component indicates a potential for sympathomimetic and neurotoxic effects, including agitation, anxiety, and seizures, primarily through its action on dopaminergic and serotoninergic pathways.[1] The benzaldehyde component suggests a profile of moderate acute oral toxicity, potential for irritation, and a low likelihood of genotoxicity.[2][3] The metabolism of the piperazine ring, primarily through cytochrome P450 enzymes, is a key determinant of its toxicokinetics.[1]

Comparative Toxicological Data

The following table summarizes key toxicological data for Benzylpiperazine (BZP) and Benzaldehyde. These values provide a basis for estimating the potential toxicity of this compound.

Toxicological EndpointBenzylpiperazine (BZP)Benzaldehyde
Acute Oral Toxicity Data in humans is primarily from recreational use, with doses of 50-200 mg causing stimulant effects.[4] Severe toxicity and death are rare but have been reported.[5]LD50 (rat, oral): 1430 mg/kg bw (similar to OECD 401).[2][3]
Acute Dermal Toxicity No data available.LD50 (rabbit, dermal): >1250 mg/kg bw.[3]
Acute Inhalation Toxicity No data available.LC50 (rat, 4h): <5 mg/L (OECD 436).[3]
Skin Irritation/Corrosion No data available.Considered a skin irritant.[6]
Eye Irritation No data available.Slightly irritating to the eyes in animal studies.[2][3]
Skin Sensitization No data available.Not likely to be a skin sensitizer based on weight of evidence.[3]
Genotoxicity (Ames Test) No data available.Negative in multiple Ames studies (OECD 471).[2]
In vitro Cytotoxicity Shown to be cytotoxic in various cell lines, including neuronal and cardiac cells.[7][8]Data not prominent in reviewed literature.
Primary Adverse Effects Sympathomimetic effects: palpitations, agitation, anxiety, confusion, tremor, insomnia, and seizures.[1][9][10]Irritation of eyes and upper respiratory tract upon inhalation.[3]
Metabolism Primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4, through hydroxylation and N-dealkylation.[1][11]Rapidly metabolized to benzoic acid in the skin and then conjugated for excretion.[3]

Key Toxicological Pathways and Experimental Workflows

Metabolism of Piperazine Derivatives

The metabolism of piperazine-containing compounds is a critical factor in their toxicological profile. The primary route of metabolism is via the cytochrome P450 (CYP) enzyme system in the liver. The diagram below illustrates a generalized metabolic pathway for benzylpiperazine, which involves hydroxylation of the aromatic ring and N-dealkylation.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Compound Benzylpiperazine (BZP) CYP450 CYP2D6, CYP1A2, CYP3A4 Parent Compound->CYP450 Oxidation Hydroxylated Metabolite Hydroxylated BZP CYP450->Hydroxylated Metabolite Hydroxylation N-dealkylated Metabolite N-dealkylated Piperazine CYP450->N-dealkylated Metabolite N-dealkylation Conjugated Metabolite Glucuronide/Sulfate Conjugates Hydroxylated Metabolite->Conjugated Metabolite Conjugation Excretion Excretion Conjugated Metabolite->Excretion Renal/Biliary

Caption: Generalized Metabolic Pathway of Benzylpiperazine.

Experimental Workflow: Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical. The workflow for such an experiment, as would be applicable to this compound, is outlined below.

cluster_workflow Ames Test Workflow start Start prep Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) and test compound solutions start->prep mix Mix bacteria, test compound, and +/- S9 liver extract (for metabolic activation) prep->mix plate Plate mixture on histidine-deficient agar mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count revertant colonies incubate->count analyze Analyze data and compare to controls count->analyze end End analyze->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental Protocols

Detailed experimental protocols for the toxicological assays mentioned in this guide are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (similar to OECD Guideline 401)
  • Principle: This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[12] The substance is administered orally by gavage to fasted animals in graduated doses.[12]

  • Test Animals: Typically, young adult rats of a single sex are used.[12]

  • Procedure: A single dose of the test substance is administered to each animal. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3] A post-mortem examination of major organs is performed on all animals at the end of the observation period.[12]

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.[12]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
  • Principle: This in vitro assay is used to detect gene mutations. It uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.[13][14]

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).[15][16] The mixture is plated on a minimal medium lacking the required amino acid.[13] After incubation, revertant colonies (those that have mutated back to being able to synthesize the amino acid) are counted.[13][17]

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.[14]

Conclusion and Recommendations

The toxicological profile of this compound is likely to be a composite of the properties of benzylpiperazine and benzaldehyde. The primary concerns would be potential sympathomimetic and neurotoxic effects from the benzylpiperazine moiety, and moderate acute toxicity and irritant properties from the benzaldehyde moiety. The potential for hepatotoxicity, as seen with some piperazine derivatives, should also be considered.

For a comprehensive toxicological assessment, it is recommended that the following studies be conducted on this compound:

  • Acute toxicity studies (oral, dermal, and inhalation) to determine its LD50/LC50 values.

  • In vitro genotoxicity battery , including an Ames test and a mammalian cell chromosomal aberration test.

  • Skin and eye irritation and skin sensitization studies.

  • In vitro cytotoxicity assays in relevant cell lines (e.g., hepatocytes, neurons) to assess its potential for organ-specific toxicity.

  • Metabolic stability and metabolite identification studies using liver microsomes to understand its biotransformation and potential for drug-drug interactions.

References

Comparative Analysis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde and Alternatives in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and performance of compounds structurally related to 2-(4-Benzylpiperazin-1-yl)benzaldehyde in various in vitro assays. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from the structurally similar and well-characterized compound, 1-Benzylpiperazine (BZP), as a representative molecule. The guide also includes comparative data for Donepezil, a widely used acetylcholinesterase inhibitor, to provide context on selectivity and off-target effects.

Executive Summary

Compounds containing the benzylpiperazine moiety are known to interact with a range of biological targets, most notably sigma receptors and monoamine transporters. This guide presents a comparative analysis of the binding affinities of a representative benzylpiperazine derivative and the acetylcholinesterase inhibitor, Donepezil. The data highlights the polypharmacology of these structural classes and underscores the importance of comprehensive cross-reactivity profiling in drug development.

Data Presentation

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of a representative benzylpiperazine derivative and Donepezil against various receptors and enzymes.

Table 1: Comparative Binding Affinity (Ki, nM) of Benzylpiperazine Derivatives and Donepezil at Sigma Receptors.

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Selectivity (σ2/σ1)
Benzylpiperazine Derivative (Compound 8)5.7 ± 0.12,460 ± 85432
Benzylpiperazine Derivative (Compound 15)1.6 ± 0.051,418 ± 18886
Donepezil14.6Not ReportedNot Applicable

Data for Benzylpiperazine Derivatives from Romeo et al., 2021.[1][2] Data for Donepezil from Wikipedia.[3]

Table 2: Comparative Monoamine Transporter and Acetylcholinesterase Inhibition.

CompoundDopamine Transporter (DAT) (EC50, nM)Norepinephrine Transporter (NET) (EC50, nM)Serotonin Transporter (SERT) (EC50, nM)Acetylcholinesterase (AChE) (IC50)
1-Benzylpiperazine (BZP)175626050Not a primary inhibitor
DonepezilNot a primary targetNot a primary targetNot a primary targetPotent Inhibitor (nM range)

Data for 1-Benzylpiperazine from Wikipedia.[4]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

This protocol is based on the methods described by Romeo et al. (2021) and other standard practices in the field.[1][2][5][6][7][8][9]

Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

Materials:

  • Radioligands: [³H]-(+)-pentazocine (for σ1), [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (for σ2).

  • Membrane Preparations: Guinea pig brain membranes (for σ1), rat liver membranes (for σ2).

  • Non-specific Binding Control: Haloperidol or unlabeled ligand in excess.

  • Assay Buffer: Tris-HCl buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: Membrane homogenates are incubated in 96-well plates with the radioligand at a fixed concentration and varying concentrations of the test compound.

  • Equilibration: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay for measuring AChE activity.[10][11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against AChE.

Materials:

  • Enzyme: Acetylcholinesterase (e.g., from electric eel or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Assay Buffer: Phosphate buffer (pH 8.0).

  • 96-well plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Reaction Mixture Preparation: The assay is performed in 96-well plates. Each well contains the assay buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding the AChE enzyme to the wells.

  • Incubation: The plate is incubated for a short period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The substrate, ATCI, is added to start the enzymatic reaction.

  • Kinetic Measurement: The absorbance at 412 nm is measured at multiple time points. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilutions Binding Radioligand Binding Assay Compound->Binding EnzymeAssay AChE Inhibition Assay (Ellman's Method) Compound->EnzymeAssay Membrane Membrane Preparation (σ Receptors) Membrane->Binding Enzyme AChE Enzyme Solution Enzyme->EnzymeAssay Ki Ki Calculation (Cheng-Prusoff) Binding->Ki IC50 IC50 Determination EnzymeAssay->IC50

Caption: Experimental workflow for determining binding affinity and enzyme inhibition.

signaling_pathway cluster_receptor Sigma-1 Receptor Signaling Ligand Benzylpiperazine Derivative Sigma1 σ1 Receptor Ligand->Sigma1 Binds to IP3R IP3 Receptor Sigma1->IP3R Modulates ER Endoplasmic Reticulum Sigma1->ER Located at Ca Ca²⁺ Release IP3R->Ca Mediates Cellular Modulation of Cellular Signaling Ca->Cellular

Caption: Simplified signaling pathway involving the sigma-1 receptor.

References

Safety Operating Guide

Proper Disposal of 2-(4-Benzylpiperazin-1-yl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling 2-(4-Benzylpiperazin-1-yl)benzaldehyde must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on available safety data for structurally related chemicals and general guidelines for hazardous waste management.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from information on similar compounds, such as 2-(4-benzylpiperazin-1-yl)-4-bromobenzaldehyde, and general knowledge of the hazards associated with benzaldehyde and piperazine derivatives. It is imperative to treat this compound as hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Hazard Profile and Safety Summary

Based on the analysis of related compounds, this compound should be handled with caution. The primary hazards are expected to include skin irritation, serious eye irritation, and potential respiratory irritation. Piperazine derivatives can also be corrosive and may cause allergic skin reactions. Benzaldehyde is a combustible liquid and is harmful if swallowed or inhaled. Therefore, strict adherence to safety precautions is paramount.

Quantitative Hazard Data (Based on structurally similar compounds and parent molecules)

Hazard ClassificationData PointSource Compound/Class
Acute Toxicity (Oral)LD50: 1300 mg/kg (rat)Benzaldehyde[1]
Skin IrritationCauses skin irritationBenzaldehyde, Piperazine derivatives
Eye IrritationCauses serious eye irritationBenzaldehyde, Piperazine derivatives
Respiratory IrritationMay cause respiratory irritationBenzaldehyde
Flash Point64°C (147°F)Benzaldehyde[1]

Experimental Protocols: Safe Disposal Procedure

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield.[2][3]

  • Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile, neoprene).[3][4]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If there is a risk of generating aerosols or dust, a respirator may be necessary.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect any solid waste contaminated with this compound, such as contaminated labware (e.g., weighing paper, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, the container can be disposed of as regular trash, with the label defaced.

Step 3: Labeling and Storage

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, combustible).[7][8]

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[9][10]

Step 4: Final Disposal

  • Do not dispose of this compound down the drain or in the regular trash.[8][11]

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[8] This waste will likely require high-temperature incineration.

Mandatory Visualization

Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_collection Waste Collection cluster_final_disposal Final Disposal start Waste Generation ppe Wear Appropriate PPE start->ppe Step 1 segregate Segregate Waste ppe->segregate Step 2 solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste label_store Label and Store Securely solid_waste->label_store Step 3 rinsate Collect Rinsate liquid_waste->rinsate From empty containers liquid_waste->label_store Step 3 rinsate->label_store Step 3 contact_ehs Contact EHS/Waste Vendor label_store->contact_ehs Step 4 disposal Professional Disposal contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(4-Benzylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Benzylpiperazin-1-yl)benzaldehyde

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Occupational Exposure Limits

While specific occupational exposure limits for this compound have not been established, the limits for its parent compounds, benzaldehyde and piperazine, provide a basis for exposure control.

ComponentOrganizationTWA (Time-Weighted Average)STEL (Short-Term Exposure Limit)Notes
BenzaldehydeUSA WEEL2 ppm4 ppmDermal Sensitization Notation[1]
BenzaldehydeVarious5-10 mg/m³10-40 mg/m³
PiperazineNJDOHNot EstablishedNot EstablishedCorrosive; can be absorbed through the skin.[2]
PiperazineCanada - BC0.3 mg/m³1 mg/m³Sensitizer[3]

Note: It is critical to handle this compound with the assumption that it may have similar or more potent hazardous properties than its components. All contact should be minimized.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound.

Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area.[5] Operations should be enclosed where possible, and local exhaust ventilation must be used at the site of chemical release to minimize inhalation exposure.[4] A chemical fume hood is the standard for handling such compounds.

Personal Protective Equipment (PPE):
  • Eye and Face Protection:

    • Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

    • In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves.[6] Given the chemical structure, butyl rubber gloves (0.3mm or thicker) are a suitable choice.[1] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[1][6] Dispose of contaminated gloves after use.[1]

    • Protective Clothing: Wear a flame-retardant and impervious lab coat or coveralls.[5] All protective clothing should be clean and put on before work begins.[4] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[5]

  • Respiratory Protection:

    • If engineering controls are insufficient to maintain exposure below recommended limits, or if irritation is experienced, a NIOSH-approved full-face respirator with appropriate cartridges (e.g., organic vapor) must be used.[1][5]

Operational Handling and Storage

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that safety equipment, such as an eyewash station and safety shower, is accessible.

  • Dispensing: Avoid generating dust or aerosols. If the compound is a solid, use dry clean-up procedures and avoid sweeping.[5]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly with soap and water after handling the chemical.[4][5]

  • Avoid Incompatibles: Keep the compound away from strong oxidizing agents, acids, and sources of ignition.[3]

Storage Plan:
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials and foodstuff containers.[3]

  • Protect containers from physical damage and check regularly for leaks.[3]

Chemical Spill and Disposal Plan

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_containment Containment & Cleanup cluster_decontamination Final Decontamination A Spill Occurs B Alert Personnel & Evacuate Area A->B C Assess Spill Size & Hazard B->C D Don Appropriate PPE C->D Proceed with caution E Contain Spill with Absorbent Material D->E F Collect Waste in Sealed Container E->F G Decontaminate Spill Area F->G H Dispose of Waste as Hazardous G->H I Remove & Decontaminate PPE H->I

Caption: Workflow for chemical spill response.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.[1]

  • Clean: Wash the spill area thoroughly after the material has been collected.[4]

Disposal Plan:
  • Dispose of this compound and any contaminated materials as hazardous waste.[4]

  • All waste disposal must be in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to ensure compliance. Do not allow the chemical to enter drains or waterways.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.